Depsidomycin
Description
Structure
2D Structure
Properties
CAS No. |
131956-33-7 |
|---|---|
Molecular Formula |
C38H65N9O9 |
Molecular Weight |
792.0 g/mol |
IUPAC Name |
2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |
InChI |
InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |
InChI Key |
QCUFYOBGGZSFHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |
Synonyms |
depsidomycin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Depsidomycin: Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depsidomycin, a cyclic heptadepsi-peptide, represents a class of natural products with significant antimicrobial and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces. The document details the experimental protocols for fermentation, extraction, and purification, and presents available quantitative data on its biological activity. Furthermore, a proposed mechanism of action for its immunosuppressive effects is visualized, along with a general workflow for its discovery and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Introduction
This compound is a cyclic depsipeptide antibiotic that has garnered interest for its dual biological activities, exhibiting both antimicrobial and immunosuppressive functions.[1] First isolated from the cultured broth of Streptomyces lavendofoliae MI951-62F2, this natural product has shown potential for further development as a therapeutic agent.[1] More recently, new analogs, Depsidomycins B and C, have been isolated from a ginseng farm soil-derived actinomycete, highlighting the potential for discovering novel variants of this compound from diverse microbial sources.[2] This guide will provide a detailed technical overview of the processes involved in the discovery and isolation of this compound from its native Streptomyces producers.
Discovery and Producing Organism
The original this compound was discovered through screening of microbial culture broths for antibiotic activity. The producing organism was identified as Streptomyces lavendofoliae MI951-62F2.[1] Subsequent discoveries of Depsidomycins B and C from a soil-derived actinomycete demonstrate that other Streptomyces species are also capable of producing this class of compounds.[2] The isolation of novel bioactive compounds from diverse ecological niches, such as soil, underscores the importance of continued exploration of microbial biodiversity for drug discovery.[2]
Experimental Protocols
Fermentation of Streptomyces for this compound Production
A general protocol for the fermentation of Streptomyces species to produce secondary metabolites like this compound is outlined below. It is important to note that optimization of media components and fermentation parameters is often necessary to maximize yield for a specific strain.
Protocol for Streptomyces Fermentation:
-
Inoculum Preparation: A vegetative inoculum of the Streptomyces strain is prepared by transferring a spore suspension or mycelial fragments into a seed culture medium. The culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days.
-
Production Culture: The seed culture is then used to inoculate a larger production culture containing a suitable fermentation medium. A common medium for Streptomyces fermentation is Starch Casein Broth.
-
Fermentation Conditions: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period of 7-10 days. The accumulation of the desired secondary metabolite is monitored throughout the fermentation process.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.
Protocol for Extraction and Purification:
-
Extraction: The fermentation broth is first centrifuged to separate the mycelial biomass from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.
-
Purification: The crude extract is concentrated and subjected to further purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used with a gradient elution system of water and an organic solvent like acetonitrile to separate this compound from other components in the extract.[2]
Structure Elucidation
The chemical structure of this compound and its analogs is determined using a combination of spectroscopic techniques.
Methods for Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the detailed chemical structure, including the sequence and connectivity of the amino and hydroxy acid residues.[2]
Quantitative Data
The biological activity of this compound and its analogs has been quantified in various assays. The available data is summarized in the tables below.
Table 1: Antimicrobial Activity of this compound Analogue
| Organism | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 4 |
| MDR Clinical Strains of MTB | 16 |
Data from the total synthesis of a this compound analogue where 1,2-piperazine-3-carboxylic acid was substituted with proline.[1]
Table 2: Antibacterial Activity of Depsidomycins B and C
| Organism | Activity |
| Micrococcus luteus | No activity observed |
This compound was originally reported to have activity against M. luteus, but Depsidomycins B and C did not show activity in the cited study.[2]
Mandatory Visualizations
Experimental Workflow for this compound Discovery and Isolation
Caption: Workflow for this compound Discovery.
Proposed Signaling Pathway for Immunosuppressive Action of this compound
Caption: this compound's Proposed Mechanism.
Conclusion
This compound and its analogs represent a promising class of natural products with demonstrated antimicrobial and immunomodulatory activities. This technical guide has provided a detailed overview of the discovery, isolation, and characterization of these compounds from their native Streptomyces producers. The provided experimental protocols offer a foundation for researchers to further investigate these molecules. The continued exploration of microbial diversity, coupled with modern analytical and synthetic techniques, will be crucial for unlocking the full therapeutic potential of this compound and other novel natural products. Further research is warranted to fully elucidate the mechanism of action of this compound and to explore its potential in various therapeutic applications.
References
- 1. Total synthesis of a this compound analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Depsidomycins B and C: New Cyclic Peptides from a Ginseng Farm Soil-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
Depsidomycin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depsidomycin, a cyclic heptadepsipeptide isolated from Streptomyces lavendofoliae, has garnered significant interest within the scientific community due to its notable antimicrobial and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details the methodologies employed for its structural elucidation, including advanced spectroscopic techniques and chemical degradation methods. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows and a putative signaling pathway to facilitate a deeper understanding of this promising natural product.
Chemical Structure
This compound is a complex cyclic peptide possessing the molecular formula C₃₈H₆₅N₉O₉.[1] Its core structure is a 23-membered macrocycle composed of seven amino acid residues and one hydroxy acid, linked by amide bonds and a single ester (depside) linkage. The planar structure of this compound has been elucidated primarily through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies.
The constituent amino acids of the closely related analog, this compound B, have been identified as two piperazic acid (Pip) residues, two leucine (Leu) residues, one valine (Val) residue, one threonine (Thr) residue, and one isoleucine (Ile) residue, with a formamide group attached to the δ-position of the isoleucine moiety. The key structural feature is the ester bond between the hydroxyl group of threonine and the carboxylic acid of one of the piperazic acid residues, which closes the macrocycle.
Planar Structure of this compound
The elucidated planar structure of this compound reveals the sequential arrangement of its constituent amino acids.
Caption: Planar structure of this compound, illustrating the amino acid sequence and the ester linkage forming the macrocycle.
Stereochemistry
The determination of the absolute stereochemistry of the chiral centers within this compound is critical for its total synthesis and for understanding its biological activity. While the complete stereochemical assignment for the parent this compound is not definitively reported in all literature, studies on its analogs, Depsidomycins B and C, have utilized methods such as Marfey's analysis to determine the configuration of the constituent amino acids.
Based on these analyses, the common proteinogenic amino acids (Leu, Val, Thr, Ile) are expected to possess the L-configuration. The stereochemistry of the non-standard piperazic acid residues requires specific analytical methods for their determination.
Quantitative Data
The following tables summarize the key quantitative data obtained from the physicochemical and spectroscopic analysis of this compound and its analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₆₅N₉O₉ |
| Molecular Weight | 791.98 g/mol [1] |
| Appearance | White, amorphous powder |
Table 2: ¹H and ¹³C NMR Chemical Shifts for Key Residues of this compound B (in acetone-d₆)
| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pip-1 | α-CH | 4.91 | 56.2 |
| β-CH₂ | 1.85, 2.15 | 25.8 | |
| Leu-1 | α-CH | 4.35 | 52.8 |
| β-CH₂ | 1.65, 1.75 | 41.4 | |
| γ-CH | 1.70 | 25.5 | |
| δ-CH₃ | 0.95, 0.97 | 22.5, 23.1 | |
| Thr | α-CH | 4.20 | 59.5 |
| β-CH | 5.10 | 71.4 | |
| γ-CH₃ | 1.25 | 20.5 | |
| Ile | α-CH | 4.15 | 58.0 |
| β-CH | 1.90 | 38.1 | |
| γ-CH₂ | 1.15, 1.45 | 25.8 | |
| δ-CH₃ | 0.90 | 11.8 | |
| γ'-CH₃ | 0.92 | 15.7 | |
| Note: This is a representative subset of the full NMR data. Complete data can be found in the cited literature. |
Experimental Protocols
The structural elucidation of this compound involves a multi-step process encompassing isolation, purification, and detailed spectroscopic analysis.
Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of this compound from bacterial culture.
Structure Elucidation Methodology
1. Mass Spectrometry (MS):
-
Protocol: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in sequencing the amino acid residues.
-
Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) is directly infused into the mass spectrometer.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, ROESY) are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Analysis: The combination of these experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms, revealing the amino acid sequence and the location of the ester bond.
3. Stereochemistry Determination (Marfey's Method):
-
Protocol:
-
The purified this compound is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the amide and ester bonds, yielding the constituent amino and hydroxy acids.
-
The hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).
-
The resulting diastereomeric derivatives are analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The retention times of the derivatives are compared with those of authentic D- and L-amino acid standards derivatized in the same manner to determine the absolute configuration of each amino acid.
-
Putative Signaling Pathway
This compound's immunomodulatory and antimicrobial activities suggest its interaction with specific cellular pathways. While the precise molecular targets are still under investigation, a plausible mechanism involves the modulation of inflammatory signaling cascades.
Caption: A putative signaling pathway illustrating the potential immunomodulatory mechanism of this compound through the inhibition of pro-inflammatory cytokine production.
Conclusion
This compound represents a structurally intriguing natural product with significant therapeutic potential. Its complex cyclic depsipeptide architecture, featuring non-standard amino acids, presents a formidable challenge for chemical synthesis and a fascinating subject for biosynthetic studies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. Further research into its precise molecular targets and mechanism of action will undoubtedly pave the way for its development as a next-generation antimicrobial or immunomodulatory agent.
References
The Immunomodulatory Properties of Depsidomycin: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Depsidomycin is an antibiotic that has been noted for its potential immunomodulating properties.[1] However, a comprehensive review of the available scientific literature reveals a significant scarcity of in-depth research into its specific mechanisms of action on the immune system. While its classification as an immunomodulating agent dates back to its discovery, detailed studies elucidating its effects on immune cell signaling pathways, quantitative data on its immunomodulatory activity, and specific experimental protocols remain largely unpublished. This guide aims to summarize the current, albeit limited, understanding of this compound's immunomodulatory potential and to highlight the critical need for further investigation in this area. It is important to distinguish this compound from Daptomycin, another cyclic lipopeptide antibiotic, for which more extensive immunomodulatory data is available but is not interchangeable.
Introduction to this compound
Known Immunomodulatory Effects: A High-Level Overview
The initial discovery of this compound highlighted its potential as an immunomodulating agent, suggesting it could act as an adjuvant.[1] Adjuvants are substances that can enhance the immune response to an antigen. However, the specific nature of this adjuvant activity, including the types of immune cells it interacts with and the signaling pathways it modulates, has not been thoroughly characterized in published literature.
Gaps in Current Knowledge and Future Research Directions
The core requirements for a comprehensive technical guide—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled for this compound based on the currently accessible scientific literature. This points to a critical need for foundational research to explore its immunomodulatory properties.
Future research should be directed towards:
-
In vitro studies: To determine the effects of this compound on various immune cell types, including T cells, B cells, macrophages, and dendritic cells. Key parameters to investigate would include cell proliferation, cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-10), and the expression of cell surface markers.
-
Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by this compound. This would involve investigating its impact on key inflammatory signaling cascades such as the NF-κB, MAPK, and JAK/STAT pathways.
-
Quantitative Analysis: To establish dose-response relationships and determine key metrics such as IC50 values for its effects on immune cell functions.
-
In vivo studies: To evaluate the immunomodulatory effects of this compound in animal models of disease, such as infection or autoimmune disorders.
Distinction from Daptomycin
It is crucial to differentiate this compound from Daptomycin, another cyclic lipopeptide antibiotic. While both are antibiotics, their chemical structures differ, and their biological activities, including their immunomodulatory properties, are not interchangeable. Daptomycin has been more extensively studied and is known to modulate the immune response, including effects on cytokine production and interactions with various immune cells.[2][3][4][5][6][7] However, these findings cannot be extrapolated to this compound.
Conclusion
While this compound was identified as an immunomodulating antibiotic, the scientific community lacks the detailed, publicly available data necessary to construct a comprehensive technical guide on its properties. The information required by researchers, scientists, and drug development professionals—including quantitative data, experimental protocols, and signaling pathway diagrams—is not available in the current body of scientific literature. This represents a significant opportunity for future research to explore the therapeutic potential of this molecule. Any consideration of its immunomodulatory effects should be approached with the understanding that this is a largely uncharted area of study, and direct experimental evidence is needed to substantiate any claims.
References
- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin and Its Immunomodulatory Effect: Consequences for Antibiotic Treatment of Methicillin-Resistant Staphylococcus aureus Wound Infections after Heart Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Interplay between Daptomycin and the Immune System [frontiersin.org]
- 4. The Interplay between Daptomycin and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay between Daptomycin and the Immune System [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. The Interplay between Daptomycin and the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Daptomycin in Bacterial Cells
Note to the user: The following technical guide details the mechanism of action of daptomycin . Extensive literature searches for "depsidomycin" yielded minimal information regarding its specific mechanism of action in bacterial cells, with only a single 1990 publication identifying it as a new immunomodulating antibiotic[1]. Given the similarity in nomenclature and the detailed technical requirements of your request, it is possible that "daptomycin," a well-researched lipopeptide antibiotic, was the intended subject. Therefore, this guide provides a comprehensive overview of daptomycin's mechanism of action to fulfill the detailed structural and content requirements of your prompt.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[2][3]. Its unique mechanism of action, which is distinct from other classes of antibiotics, involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization, disruption of essential cellular processes, and ultimately, cell death[2][4][5][6]. This guide provides a detailed examination of the molecular interactions, downstream cellular effects, and experimental methodologies used to elucidate the antibacterial action of daptomycin.
Core Mechanism of Action
The bactericidal activity of daptomycin is a multi-step process initiated by its binding to the bacterial cytoplasmic membrane in a calcium-dependent manner[4][6].
2.1 Calcium-Dependent Conformational Change and Membrane Insertion:
In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane[6]. The calcium ions are thought to interact with the acidic amino acid residues of the daptomycin peptide ring, promoting the formation of a micellar structure that enhances its amphipathicity[7]. This complex then targets the bacterial membrane, with a preferential affinity for regions rich in the anionic phospholipid phosphatidylglycerol (PG)[4][5][8]. The lipid tail of daptomycin inserts into the hydrophobic core of the membrane bilayer[4][9].
2.2 Oligomerization and Membrane Disruption:
Following membrane insertion, daptomycin molecules oligomerize to form a complex within the membrane[6][10]. The exact stoichiometry and structure of this oligomer are still under investigation, but it is a critical step for its bactericidal activity[10]. This oligomerization process disrupts the local membrane architecture, leading to the formation of ion-conducting channels or pores[6].
2.3 Membrane Depolarization and Ion Leakage:
The formation of these pores or channels leads to a rapid and uncontrolled efflux of intracellular potassium ions (K+), a hallmark of daptomycin's action[6][11][12]. This leakage of positive ions results in the dissipation of the bacterial membrane potential, a process known as membrane depolarization[4][11].
2.4 Inhibition of Macromolecular Synthesis and Cell Death:
The collapse of the membrane potential has catastrophic consequences for the bacterial cell. It disrupts essential cellular processes that are dependent on the proton motive force, including the synthesis of DNA, RNA, proteins, and the cell wall[4][6]. While early studies suggested direct inhibition of specific biosynthetic pathways, it is now largely accepted that the inhibition of macromolecular synthesis is a downstream effect of membrane depolarization[6][9]. The culmination of these events is rapid, concentration-dependent bacterial cell death[2].
Quantitative Data
The in vitro activity of daptomycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism | Number of Isolates | Daptomycin MIC50 (mg/L) | Daptomycin MIC90 (mg/L) | Reference |
| Staphylococcus aureus (all) | >99% of isolates | 0.5 | 1 | [13] |
| Methicillin-resistant S. aureus (MRSA) | - | 0.5 | 1 | [13] |
| Vancomycin-intermediate S. aureus (VISA) | - | 1 | 2 | [13] |
| Enterococcus faecalis | - | - | - | [14] |
| Enterococcus faecium | - | - | - | [14] |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
4.1 Determination of Minimum Inhibitory Concentration (MIC):
The MIC of daptomycin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Preparation of Daptomycin Dilutions: A serial two-fold dilution of daptomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.
-
Inoculation: Each well of a microtiter plate containing the daptomycin dilutions is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
Reading: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
4.2 Membrane Depolarization Assay:
Membrane potential can be measured using fluorescent probes that respond to changes in the transmembrane potential.
-
Bacterial Cell Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.
-
Loading of Fluorescent Dye: A membrane potential-sensitive dye, such as DiSC3(5) or baclight, is added to the cell suspension and allowed to equilibrate.
-
Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.
-
Addition of Daptomycin: Daptomycin is added to the cell suspension at the desired concentration.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
4.3 Potassium Efflux Assay:
The release of intracellular potassium can be measured using a K+-sensitive fluorescent probe.
-
Cell Preparation and Dye Loading: Bacterial cells are prepared as in the membrane depolarization assay and loaded with a K+-sensitive fluorescent probe, such as PBFI.
-
Baseline Measurement: The baseline fluorescence is recorded.
-
Daptomycin Treatment: Daptomycin is added to the cell suspension.
-
Fluorescence Measurement: An increase in fluorescence, indicating the release of intracellular K+ into the medium, is measured over time.
Visualizations
References
- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 7. Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 11. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary In Vitro Activity of Daptomycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro activity of Daptomycin, a cyclic lipopeptide antibiotic. The information presented is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating Daptomycin's effects.
Mechanism of Action
Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the cell membrane of Gram-positive bacteria.[1][2] The process begins with the formation of a complex between Daptomycin and calcium ions.[3] This complex then binds to the bacterial cytoplasmic membrane, a process facilitated by the presence of phosphatidylglycerol.[3] Following membrane insertion, Daptomycin molecules oligomerize, leading to the formation of pores or channels.[3][4] This structural change in the membrane disrupts its integrity, causing a rapid efflux of intracellular ions, particularly potassium.[2][5] The resulting dissipation of the membrane potential leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[2][5]
Quantitative Data: In Vitro Susceptibility
The in vitro activity of Daptomycin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize Daptomycin's activity against key Gram-positive pathogens.
Table 1: Daptomycin Activity against Staphylococcus aureus
| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [6] |
| MRSA | 326 | 0.064 - 1.5 | - | - | [7] |
| MRSA | - | - | - | 1 | [8] |
| Vancomycin-Intermediate S. aureus (VISA) | 17 | - | 1 | 2 | [6] |
| All S. aureus | 1483 | - | - | - | [9] |
Table 2: Daptomycin Activity against Enterococcus Species
| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Vancomycin-Resistant E. faecium (VREF) | 23 | 0.5 - 2 | - | 2 | [8] |
| E. faecalis | - | 0.03 - 4 | - | 2 | [1] |
| E. faecium | - | 0.06 - 8 | - | 4 | [1] |
| Vancomycin-Resistant Enterococci (VRE) | - | 0.38 - 3 | - | - | [7] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of Daptomycin's in vitro activity.
The broth microdilution method is a standard procedure for determining the MIC of Daptomycin.
Protocol:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). It is crucial to supplement the broth with calcium to a final concentration of 50 µg/mL, as Daptomycin's activity is calcium-dependent.[8][9][10]
-
Daptomycin Dilution: Create a series of twofold dilutions of Daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[10]
-
Inoculation: Inoculate the microtiter plate wells containing the Daptomycin dilutions with the prepared bacterial inoculum.
-
Incubation: Incubate the plate at 35-37°C for 16 to 20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible bacterial growth.
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.
Protocol:
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB supplemented with 50 µg/mL of calcium.
-
Antibiotic Addition: Add Daptomycin at a predetermined concentration (e.g., 4x MIC) to the bacterial culture. A control culture without the antibiotic should be run in parallel.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.[11]
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.
-
Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the logarithm of CFU/mL against time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[8]
The effect of Daptomycin on bacterial membrane potential can be assessed using fluorescent dyes.
Protocol:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer.
-
Fluorescent Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).
-
Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or flow cytometer.
-
Daptomycin Addition: Add Daptomycin to the cell suspension and immediately begin recording the fluorescence signal over time.[5]
-
Data Analysis: An increase in fluorescence intensity indicates membrane depolarization.[5] The rate and extent of the fluorescence change provide information on the kinetics of membrane potential dissipation.[12]
Conclusion
The preliminary in vitro data for Daptomycin demonstrate its potent and rapid bactericidal activity against a range of clinically significant Gram-positive pathogens. Its unique mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a valuable therapeutic agent, particularly in the context of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the consistent and accurate evaluation of Daptomycin's efficacy in a research setting. Further investigations into its interactions with different bacterial species and the potential for resistance development are crucial areas of ongoing research.
References
- 1. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro activity of daptomycin against Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Research of Depsidomycin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the early research on the cyclic depsipeptide antibiotic, Depsidomycin. Due to the limited availability of detailed early data on this compound, this guide also incorporates an in-depth case study of Daptomycin (formerly known as LY146032 and A21978C), a structurally related and extensively studied depsipeptide antibiotic. This comparative approach offers valuable insights into the discovery, characterization, and initial development of this important class of natural products.
This compound: Early Discovery and Characterization
This compound is a cyclic heptadepsipeptide antibiotic that was first reported in 1990.[1] Early research identified it as a product of Streptomyces lavendofoliae MI951-62F2 and highlighted its potential as both an antimicrobial and an immunomodulating agent.[1]
Isolation and Structure Elucidation
Initial reports on the isolation of this compound from the cultured broth of Streptomyces lavendofoliae MI951-62F2 provided its basic physicochemical properties.[1] The structure was determined to be a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester bond in the peptide ring.
Biological Activity
Early investigations into the biological activity of this compound revealed its potential as an immunomodulator.[1] Later studies on a synthetic analogue of this compound, where the 1,2-piperazine-3-carboxylic acid residue was substituted with proline, demonstrated its activity against Mycobacterium tuberculosis.
Table 1: Antitubercular Activity of a this compound Analogue [2]
| Strain | MIC (µg/mL) |
| M. tuberculosis H37Rv | 4 |
| MDR clinical strain of MTB | 16 |
Daptomycin: A Case Study in Early Depsipeptide Research
Daptomycin, initially designated LY146032 and derived from the A21978C complex, serves as an excellent and well-documented example of the early research and development process for a cyclic depsipeptide antibiotic. It was discovered by scientists at Eli Lilly in the early 1980s from a soil sample containing the actinomycete Streptomyces roseosporus.
Fermentation and Isolation
The production of the A21978C antibiotic complex, the precursor to Daptomycin, was achieved through submerged aerobic fermentation of Streptomyces roseosporus NRRL 15998.
-
Producing Organism: Streptomyces roseosporus NRRL 15998.
-
Fermentation Medium: A culture medium containing assimilable sources of carbon, nitrogen, and inorganic salts. For efficient production, the use of distilled or deionized water is preferable, as minerals like calcium and carbonate can hinder antibiotic production.
-
Fermentation Conditions: The fermentation is carried out under submerged aerobic conditions. Sterile air is dispersed through the medium, maintaining the air saturation above 20-30% at 30°C. The pH of the medium is maintained between 6.5 and 7.0 through the addition of sodium hydroxide or hydrochloric acid as needed.
-
Monitoring: The production of the A-21978C antibiotics is monitored by testing broth samples for activity against a sensitive organism, such as Micrococcus luteus, using a paper-disc bioassay on agar plates.[3][4]
-
Extraction: The A-21978C antibiotic complex is extracted from the fermentation broth and mycelium using polar organic solvents.
-
Purification: The individual factors of the A-21978C complex are separated and purified using techniques such as column chromatography.[4]
Synthesis of Daptomycin from A21978C
Daptomycin was synthesized from the A21978C complex through a semi-synthetic approach. This involved the enzymatic deacylation of the A21978C nucleus followed by chemical reacylation with n-decanoic acid.
-
Deacylation: The fatty acid acyl group at the N-terminus of the A21978C complex is removed by incubating the complex with the enzyme produced by Actinoplanes utahensis. This yields the peptide nucleus.
-
Protection: The peptide nucleus is protected with a tert-butoxycarbonyl (tert-BOC) group.
-
Acylation: The N-terminus of the protected nucleus is acylated with n-decanoic acid.
-
Deprotection: The tert-BOC protecting group is removed to yield Daptomycin (LY146032).
Early In Vitro Antimicrobial Activity
The in vitro activity of Daptomycin (LY146032) was extensively evaluated against a wide range of Gram-positive bacteria in the late 1980s. These studies established its potent bactericidal activity.
-
Method: Agar dilution MIC values were determined for Daptomycin and comparator agents.
-
Medium: The specific agar medium used varied, but for testing against anaerobic bacteria, Wilkins-Chalgren medium was supplemented with calcium (50 µg/mL).[5]
-
Inoculum: An inoculum of 10^5 CFU was typically used.[5]
-
Key Finding: The activity of Daptomycin was found to be enhanced by the addition of Ca2+ ions.[6]
Table 2: Early In Vitro Activity of Daptomycin (LY146032) Against Gram-Positive Bacteria [5][6][7][8]
| Organism | MIC90 (µg/mL) |
| Staphylococcus aureus (including methicillin-resistant) | ≤1 |
| Staphylococcus epidermidis (including methicillin-resistant) | ≤1 |
| Beta-hemolytic streptococci (Group B) | 0.25 |
| Beta-hemolytic streptococci (some Group C and F) | 4 |
| Streptococcus faecalis | 4 |
| Streptococcus pneumoniae | 0.5 |
| Corynebacterium JK species | 0.5 |
| Listeria monocytogenes | 4 |
| Anaerobic gram-positive cocci and bacilli | Generally active |
Early Mechanism of Action Studies
Initial investigations into the mechanism of action of Daptomycin pointed towards its interaction with the bacterial cell envelope.
-
Potassium Leakage Assay: The effect of Daptomycin on the integrity of the bacterial cell membrane was assessed by measuring the leakage of potassium ions (K+) from Staphylococcus aureus cells in a calcium-dependent manner.[9]
-
Cell Fractionation Experiments: To determine the cellular location of Daptomycin, bacterial cells were treated with the antibiotic and then fractionated into cell wall, cell membrane, and cytoplasmic components. The amount of Daptomycin in each fraction was then quantified.[9]
-
Inhibition of Macromolecular Synthesis: Early studies also explored the effect of Daptomycin on the synthesis of key cellular components like peptidoglycan and lipoteichoic acid.[9]
Visualizing Early Depsipeptide Research Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the early research of this compound and Daptomycin.
Caption: Workflow for the discovery and initial characterization of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Daptomycin.
Caption: Proposed mechanism of action of Daptomycin based on early research.
Conclusion
The early research on this compound and its analogue laid the groundwork for understanding its potential as an antimicrobial and immunomodulatory agent. The comprehensive early investigation of Daptomycin, from its discovery and semi-synthetic optimization to its detailed in vitro characterization and mechanism of action studies, provides a valuable roadmap for the development of novel depsipeptide antibiotics. This guide, by presenting the available data and experimental protocols from these seminal studies, aims to be a valuable resource for researchers continuing to explore the therapeutic potential of this important class of natural products.
References
- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of a this compound analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4800157A - Process for producing the A-21978C antibiotics - Google Patents [patents.google.com]
- 4. EP0178152B1 - Production of a-21978c derivatives - Google Patents [patents.google.com]
- 5. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of LY146032 (daptomycin), a new peptolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of LY146032 (daptomycin), a new lipopeptide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of LY146032 (daptomycin) against selected aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
An In-depth Technical Guide to the Cyclic Lipodepsipeptide Class of Antibiotics with a Focus on Daptomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rising threat of antimicrobial resistance necessitates the exploration and understanding of novel antibiotic classes. The cyclic lipodepsipeptide antibiotics represent a crucial class of natural products with potent activity against a range of pathogenic bacteria. This guide provides a comprehensive technical overview of this class, with a primary focus on Daptomycin, the most clinically significant member. While the term "Depsidomycin" has been noted in early literature as an immunomodulating oligopeptide antibiotic, detailed public information regarding its structure and activity remains limited[1]. Therefore, this whitepaper will leverage the extensive data available for Daptomycin to illustrate the core characteristics of this antibiotic class.
Daptomycin is a cyclic lipopeptide antibiotic produced by the soil bacterium Streptomyces roseosporus. It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, targeting the bacterial cell membrane, makes it a valuable therapeutic option for infections caused by multidrug-resistant pathogens.
Chemical Structure
Daptomycin is a complex molecule consisting of a 13-amino acid peptide core, ten of which form a cyclic ester ring, and a decanoyl lipid tail attached to the N-terminal tryptophan. This amphipathic nature is central to its mechanism of action, allowing it to interact with and disrupt the bacterial cell membrane.
Mechanism of Action
Daptomycin's bactericidal activity is mediated through a calcium-dependent interaction with the bacterial cell membrane. The proposed mechanism involves several key steps:
-
Calcium-Dependent Conformational Change: In the presence of calcium ions, Daptomycin undergoes a conformational change, forming a micelle-like complex that enhances its ability to bind to the bacterial membrane.
-
Phosphatidylglycerol (PG) Binding: The Daptomycin-Ca²⁺ complex specifically targets and binds to phosphatidylglycerol (PG), a major component of the Gram-positive bacterial cell membrane[2][3][4].
-
Membrane Insertion and Oligomerization: Upon binding to PG, the lipid tail of Daptomycin inserts into the cell membrane. This is followed by the oligomerization of several Daptomycin molecules to form a pore-like structure[5].
-
Membrane Depolarization and Ion Leakage: The formation of these structures disrupts the membrane integrity, leading to the efflux of intracellular potassium ions and subsequent depolarization of the cell membrane[5][6].
-
Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential inhibits essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death[5][6].
Quantitative Data
The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetics, and clinical efficacy of Daptomycin.
Table 1: In Vitro Activity of Daptomycin against Key Gram-Positive Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) | Citation(s) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 | 0.5 | ≤0.032 - 1 | 99.94 | [7][8][9][10] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | 1 | 2 | 0.125 - 2 | 99.98 | [7][8] |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 | 2 | 0.125 - 2 | 99.68 | [7][8] |
Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Daptomycin
| Parameter | Value | Unit | Citation(s) |
| Protein Binding | 90 - 94 | % | [6][11] |
| Elimination Half-life | 8 - 9 | hours | [6][11] |
| Volume of Distribution (steady-state) | ~1.0 | L/kg | [11] |
| Primary Route of Elimination | Renal (78% as unchanged drug) | % | [11] |
| Pharmacodynamic Index Correlating with Efficacy | AUC/MIC | ratio | [11][12] |
Table 3: Clinical Efficacy of Daptomycin in Randomized Controlled Trials
| Indication | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) | Citation(s) |
| Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin or anti-staphylococcal penicillins | 83.4% | 84.2% | [13][14] |
| S. aureus Bacteremia and Right-Sided Endocarditis | Standard of Care (Vancomycin or anti-staphylococcal penicillin) | 88% | 77% | [13][15] |
Experimental Protocols
Protocol for Daptomycin Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution
-
Daptomycin powder
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline (0.9%)
-
Incubator (35°C)
-
Microplate reader or visual inspection mirror
Procedure:
-
Medium Preparation: Prepare CAMHB according to the manufacturer's instructions. Supplement the broth with a sterile CaCl₂ solution to achieve a final physiological calcium concentration of 50 mg/L[1].
-
Daptomycin Stock Solution: Prepare a stock solution of Daptomycin in a suitable solvent (e.g., water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Daptomycin stock solution in the calcium-supplemented CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension 1:20 in sterile saline to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Daptomycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Daptomycin that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader.
Protocol for Daptomycin Time-Kill Assay
Materials:
-
Calcium-supplemented CAMHB
-
Daptomycin stock solution
-
Log-phase bacterial culture
-
Sterile saline
-
Tryptic Soy Agar (TSA) plates
-
Incubator (37°C)
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Grow the test bacterium in CAMHB to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed, calcium-supplemented CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Antibiotic Addition: Add Daptomycin to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control with no antibiotic.
-
Incubation: Incubate the cultures in a shaking incubator at 37°C.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of each dilution onto TSA plates.
-
Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each Daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.
Visualizations
Daptomycin Mechanism of Action
References
- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Daptomycin Pharmacokinetics and Pharmacodynamics in Septic and Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Efficacy and safety of daptomycin: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Multicenter Study Comparing Safety and Efficacy of Daptomycin Versus Standard-of-care in Pediatric Patients With Staphylococcal Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Pharmacology of Daptomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, distinguishes it from many other classes of antibiotics.[3] This technical guide provides a comprehensive overview of the basic pharmacology of daptomycin, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts.
Mechanism of Action
Daptomycin's bactericidal effect is initiated through a calcium-dependent interaction with the bacterial cell membrane.[3] This interaction leads to a cascade of events that ultimately result in cell death. The key steps in its mechanism of action are:
-
Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[3] This binding is specifically targeted to membranes rich in phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4]
-
Oligomerization: Upon binding to the membrane, daptomycin molecules self-assemble into oligomeric complexes.[5] This oligomerization is a crucial step for the subsequent disruption of membrane function.
-
Membrane Depolarization: The daptomycin oligomers create ion-conducting channels or pores in the cell membrane.[3][6] This leads to a rapid efflux of potassium ions from the cytoplasm, resulting in depolarization of the membrane potential.[7][8]
-
Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3]
Pharmacokinetics
The pharmacokinetic profile of daptomycin has been well-characterized in healthy volunteers and patient populations. It exhibits linear pharmacokinetics at clinically relevant doses.[9][10]
| Parameter | Value | Reference |
| Absorption | Administered intravenously. | [10] |
| Distribution | ||
| Volume of Distribution (Vd) | ~0.1 L/kg | [3][9] |
| Protein Binding | 90-93% | [9] |
| Metabolism | Minimally metabolized. | [10] |
| Excretion | ||
| Primary Route | Renal (primarily as unchanged drug) | [9] |
| Half-life (t½) | ~8-9 hours in adults with normal renal function | [3][9] |
| Clearance (CL) | ~0.688 L/h (11.5 mL/min) in the study population | [9] |
Clinical Efficacy
Daptomycin has demonstrated efficacy in the treatment of various Gram-positive infections in numerous clinical trials.
Complicated Skin and Skin Structure Infections (cSSSI)
| Trial Identifier/Reference | Patient Population | Daptomycin Dose | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) |
| Arbeit et al.[6] | 1092 adults with cSSSI | 4 mg/kg IV q24h | Vancomycin or semi-synthetic penicillin | 83.4% | 84.2% |
| EU-CORE Registry[2] | 6075 patients with various infections (31.7% cSSSI) | Varied (most commonly 6 mg/kg/day) | Not applicable (observational) | 80.5% (overall) | Not applicable |
Bacteremia and Right-Sided Infective Endocarditis
| Trial Identifier/Reference | Patient Population | Daptomycin Dose | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) |
| Fowler et al. (NCT00055198)[1][11] | 246 adults with S. aureus bacteremia and/or endocarditis | 6 mg/kg IV q24h | Standard therapy (vancomycin or semi-synthetic penicillin) | 44.2% | 41.7% |
| Pujol et al. (NCT01898338)[4][12][13] | 155 adults with MRSA bacteremia | 10 mg/kg IV q24h | Daptomycin 10 mg/kg/day + Fosfomycin 2g q6h | 42.0% | 54.1% |
| CORE Registry[7] | 106 patients with S. aureus bacteremia and renal impairment | Median 6 mg/kg | Not applicable (observational) | 81% | Not applicable |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16]
Protocol:
-
Prepare serial two-fold dilutions of daptomycin in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.[14][17]
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Add the bacterial suspension to the wells containing the daptomycin dilutions.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.
Time-Kill Assay
Method: To assess the bactericidal activity of daptomycin over time.[18][19]
Protocol:
-
Prepare tubes containing CAMHB supplemented with 50 mg/L calcium chloride.
-
Add daptomycin at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time to generate a time-kill curve.
Membrane Potential Assay
Method: Using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[8][20][21]
Protocol:
-
Grow bacteria to the early exponential phase in an appropriate broth medium.
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HEPES buffer with glucose).
-
Add DiSC3(5) to the cell suspension and allow it to equilibrate, which results in fluorescence quenching as the dye partitions into the polarized cell membrane.
-
Monitor the fluorescence signal using a fluorometer.
-
Add daptomycin (in the presence of calcium) to the cell suspension.
-
Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane into the aqueous environment.
-
Record the fluorescence intensity over time to measure the rate and extent of membrane depolarization.
Calcium-Dependent Binding Assay
Method: Isothermal Titration Calorimetry (ITC).[22][23][24][25][26]
Protocol:
-
Prepare a solution of daptomycin in a suitable buffer (e.g., HEPES with NaCl).
-
Prepare a suspension of large unilamellar vesicles (LUVs) composed of phosphatidylglycerol (PG) and phosphatidylcholine (PC) in the same buffer.
-
Place the daptomycin solution in the sample cell of the ITC instrument.
-
Fill the injection syringe with the LUV suspension.
-
Perform a series of injections of the LUV suspension into the daptomycin solution while monitoring the heat change.
-
The resulting thermogram provides information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between daptomycin and the lipid vesicles in the presence of calcium.
Oligomerization Assay
Method: Förster Resonance Energy Transfer (FRET).[27][28]
Protocol:
-
Prepare two fluorescently labeled daptomycin derivatives: one as a FRET donor (e.g., labeled with NBD) and the other as a FRET acceptor.
-
Prepare bacterial membrane vesicles or liposomes containing phosphatidylglycerol.
-
Mix the donor- and acceptor-labeled daptomycin with the membrane vesicles in the presence of calcium.
-
Excite the donor fluorophore at its specific excitation wavelength and measure the emission spectrum.
-
Oligomerization brings the donor and acceptor molecules into close proximity, resulting in energy transfer from the donor to the acceptor. This is observed as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.
-
The efficiency of FRET can be used to characterize the extent and dynamics of daptomycin oligomerization on the membrane surface.
Conclusion
Daptomycin remains a critical therapeutic option for the treatment of serious Gram-positive infections. Its distinct, membrane-targeted mechanism of action provides a valuable alternative to cell wall-active agents and protein synthesis inhibitors. A thorough understanding of its pharmacology, including its mechanism of action, pharmacokinetic properties, and clinical efficacy, is essential for its optimal use in clinical practice and for the development of future lipopeptide antibiotics. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced aspects of daptomycin's activity and for the evaluation of novel antimicrobial agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Daptomycin in the Clinical Setting: 8-Year Experience with Gram-positive Bacterial Infections from the EU-CORESM Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of daptomycin at doses up to 12 milligrams per kilogram of body weight once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Daptomycin plus fosfomycin versus daptomycin monotherapy in treating MRSA: protocol of a multicentre, randomised, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinConnect | Daptomycin for the Treatment of Infections Due to [clinconnect.io]
- 6. academic.oup.com [academic.oup.com]
- 7. Multicenter Evaluation of the Clinical Outcomes of Daptomycin with and without Concomitant β-Lactams in Patients with Staphylococcus aureus Bacteremia and Mild to Moderate Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table A2, Characteristics of Included Clinical Studies - Daptomycin for Methicillin-Resistant and Methicillin-Sensitive Staphylococcus Aureus Infection: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. primo.csu.edu.au [primo.csu.edu.au]
- 13. Daptomycin Plus Fosfomycin Versus Daptomycin Alone for Methicillin-resistant Staphylococcus aureus Bacteremia and Endocarditis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. Oligomerization of daptomycin on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
In-depth Technical Guide: Initial Screening of Depsidomycin Against Bacterial Strains
Disclaimer: Information regarding the antibacterial properties of Depsidomycin is exceptionally scarce in publicly accessible scientific literature. The vast majority of available research pertains to Daptomycin , a clinically important cyclic lipopeptide antibiotic. This compound, identified in a 1990 publication as a new immunomodulating antibiotic, has not been the subject of extensive published research regarding its specific antibacterial activity, minimum inhibitory concentration (MIC) values against various bacterial strains, or its precise mechanism of action.[1]
This guide, therefore, outlines the generalized protocols and theoretical frameworks that researchers, scientists, and drug development professionals would employ for the initial screening of a novel compound like this compound. The experimental designs and data presentation formats are based on established methodologies in antimicrobial susceptibility testing.
Quantitative Data Presentation
In a typical initial screening of a novel antibiotic, the primary quantitative data generated is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This data is crucial for assessing the potency and spectrum of activity of the compound.
For a comprehensive initial screening of this compound, the MIC values would be determined against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The results would be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains
| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Positive | Cocci | Data Not Available |
| Enterococcus faecalis | Positive | Cocci | Data Not Available |
| Streptococcus pneumoniae | Positive | Cocci | Data Not Available |
| Bacillus subtilis | Positive | Rod | Data Not Available |
| Escherichia coli | Negative | Rod | Data Not Available |
| Pseudomonas aeruginosa | Negative | Rod | Data Not Available |
| Klebsiella pneumoniae | Negative | Rod | Data Not Available |
| Acinetobacter baumannii | Negative | Coccobacilli | Data Not Available |
Note: The table above is a template. As no specific MIC data for this compound is available in the reviewed literature, the "MIC (µg/mL)" column is populated with "Data Not Available."
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in an initial antibacterial screening of this compound.
Broth Microdilution Method for MIC Determination
This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
a. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to a high concentration (e.g., 10 mg/mL).
-
The stock solution is then filter-sterilized using a 0.22 µm syringe filter.
b. Preparation of Bacterial Inoculum:
-
The bacterial strain to be tested is cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.
-
Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).
c. Assay Procedure:
-
A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate using sterile Mueller-Hinton Broth.
-
Each well of the microtiter plate is then inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth, no drug) and negative (broth only) controls are included on each plate.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method provides a qualitative assessment of the antimicrobial activity.
a. Preparation of Bacterial Lawn:
-
A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
b. Application of this compound Disks:
-
Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound.
-
The impregnated disks are placed onto the surface of the inoculated agar plate.
c. Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Visualization of Experimental Workflow and Potential Signaling Pathways
As no specific signaling pathways affected by this compound in bacteria have been documented, a diagram illustrating a generalized experimental workflow for antibacterial screening is provided.
Caption: Workflow for Initial Antibacterial Screening.
Note on Signaling Pathways: Should future research elucidate the mechanism of action of this compound, a similar DOT script could be used to diagram the affected bacterial signaling pathways. For instance, if this compound were found to inhibit cell wall synthesis, a diagram could illustrate the steps in peptidoglycan biosynthesis and pinpoint the target of this compound's action.
Conclusion
While this guide provides a comprehensive framework for the initial screening of this compound against bacterial strains, the lack of specific data on this compound is a significant limitation. The presented protocols are standard methodologies in the field of antimicrobial drug discovery and would be the foundational steps in characterizing the potential of this compound as an antibacterial agent. Further research is critically needed to generate the quantitative data required to populate the tables and to understand the specific molecular interactions and pathways affected by this compound.
References
Methodological & Application
Depsidomycin: Application Notes on Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Depsidomycin is a cyclic heptadepsi-peptide antibiotic isolated from Streptomyces species, notably Streptomyces lavendofoliae. It has garnered research interest due to its pronounced antimicrobial and immunomodulatory activities.[1] This document provides an overview of the available information on the extraction and purification of this compound. Due to the limited publicly available data specific to this compound, this report outlines a generalized protocol based on established methods for isolating similar microbial metabolites. Currently, detailed quantitative data and specific signaling pathways for this compound have not been extensively reported in the scientific literature.
Introduction
This compound is a secondary metabolite produced by actinomycetes, a group of bacteria renowned for their prolific production of antibiotics and other bioactive compounds. As a cyclic depsipeptide, its structure confers a unique profile of biological activity, making it a candidate for further investigation in drug development. The effective isolation and purification of this compound are critical preliminary steps for any subsequent pharmacological and clinical studies.
Generalized Extraction and Purification Protocol
The following protocol is a generalized methodology for the extraction and purification of depsipeptide antibiotics from Streptomyces fermentation cultures. This should be adapted and optimized for the specific producing strain and fermentation conditions.
Fermentation
Successful production of this compound begins with the cultivation of the producing Streptomyces strain under optimal fermentation conditions. While specific media compositions and fermentation parameters for maximizing this compound yield are not widely published, a typical approach for Streptomyces fermentation is as follows:
-
Producing Organism: Streptomyces lavendofoliae or other this compound-producing Streptomyces sp.
-
Inoculum Preparation: A well-sporulated culture of the microorganism is used to inoculate a seed medium. The seed culture is incubated for 2-3 days to achieve sufficient biomass.
-
Production Medium: A complex production medium rich in carbon and nitrogen sources is inoculated with the seed culture. Typical components include glucose, soybean meal, yeast extract, and various mineral salts.
-
Fermentation Parameters:
-
Temperature: 28-30°C
-
pH: Maintained between 6.5 and 7.5
-
Aeration and Agitation: Sufficient aeration and agitation are crucial for the growth of aerobic Streptomyces and for the production of secondary metabolites.
-
Extraction
Following fermentation, the first step in isolating this compound is to separate the compound from the fermentation broth, which contains the mycelia and the culture supernatant.
-
Harvesting: The fermentation broth is harvested, and the mycelial biomass is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: this compound, being a lipophilic molecule, is typically extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent.
-
Mycelial Extraction: The mycelial cake is extracted with a polar organic solvent such as acetone or methanol. The solvent is then evaporated, and the residue is partitioned between an immiscible organic solvent (e.g., ethyl acetate, chloroform, or dichloromethane) and water.
-
Supernatant Extraction: The culture supernatant is extracted with an equal volume of an appropriate organic solvent like ethyl acetate or butyl acetate. This process is often repeated multiple times to ensure complete extraction.
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
The crude extract contains a mixture of this compound and other metabolites. A multi-step purification process is required to isolate this compound to a high degree of purity.
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol gradient. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Reversed-Phase Chromatography: Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase chromatography (e.g., using a C18 column). A common mobile phase is a gradient of acetonitrile in water or methanol in water, often with the addition of a modifier like trifluoroacetic acid (TFA).
-
Size-Exclusion Chromatography: As a final polishing step, size-exclusion chromatography (e.g., using Sephadex LH-20) can be employed to remove impurities of different molecular sizes.
-
Crystallization: If possible, the purified this compound can be crystallized from a suitable solvent system to obtain a highly pure product.
Quantitative Data
Specific quantitative data for this compound extraction and purification, such as fermentation titer, extraction efficiency, and final yields, are not available in the reviewed literature. For novel bioactive compounds, these parameters are typically determined empirically during process development and optimization. A summary of typical data points that should be collected during such a process is presented in the table below.
| Parameter | Unit | Typical Range for Streptomyces Metabolites | Notes |
| Fermentation Titer | mg/L | 10 - 500 | Highly dependent on the strain and fermentation conditions. |
| Extraction Efficiency | % | 80 - 95 | Dependent on the choice of solvent and extraction method. |
| Purification Yield | % | 5 - 30 | Represents the percentage of the target compound recovered after all purification steps. |
| Final Purity | % (HPLC) | > 95 | Purity is typically assessed by HPLC, NMR, and mass spectrometry. |
Signaling Pathways and Mechanism of Action
The precise signaling pathways through which this compound exerts its immunomodulatory and antimicrobial effects have not yet been elucidated in the available scientific literature. Further research is required to understand its molecular targets and mechanism of action.
Experimental Workflows (Generalized)
Below are Graphviz diagrams illustrating the generalized workflows for this compound production and purification.
Caption: Generalized workflow for this compound production and purification.
Conclusion
This compound represents a promising bioactive compound with potential therapeutic applications. However, the lack of detailed, publicly available protocols for its extraction and purification presents a challenge for researchers. The generalized methods described in this document, based on standard practices for natural product isolation from Streptomyces, provide a foundational framework for developing a robust and efficient process for obtaining pure this compound for further study. It is imperative that future research focuses on optimizing these methods and elucidating the specific biological pathways affected by this intriguing molecule.
References
Application Notes and Protocols for the Quantification of Depsidomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depsidomycin is a cyclic depsipeptide antibiotic with noted immunomodulatory properties, produced by fermentation of Streptomyces species.[1] As with many complex natural products, robust and reliable analytical methods are crucial for its characterization, quantification, and advancement through the drug development pipeline. This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in various matrices, including fermentation broths and biological fluids.
Due to the limited publicly available information on the specific chemical structure and biological pathways of this compound, the following protocols have been developed based on established methods for analogous cyclic depsipeptides, such as Romidepsin and Largazole. These methods, centered around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offer the sensitivity and selectivity required for the accurate quantification of this class of compounds.
Data Presentation
Quantitative data for the analytical methods are summarized in the tables below. These tables provide a framework for the expected performance of the proposed methods.
Table 1: HPLC-UV Method Parameters and Performance Characteristics (Hypothetical)
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Parameters and Performance Characteristics (Hypothetical)
| Parameter | Value |
| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined based on this compound's structure |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Fermentation Broth by HPLC-UV
1. Objective: To quantify the concentration of this compound in a Streptomyces fermentation broth.
2. Materials:
-
Streptomyces fermentation broth containing this compound
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm syringe filters
3. Sample Preparation:
-
Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to pellet the biomass.
-
Collect the supernatant.
-
To 5 mL of the supernatant, add 5 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collect the upper ethyl acetate layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of 50:50 acetonitrile:water.
-
Condition an SPE C18 cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% aqueous acetonitrile.
-
Elute this compound with 5 mL of 90% aqueous acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 500 µL of the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
4. HPLC-UV Conditions:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 90-10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
5. Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Sensitive Quantification of this compound in Biological Matrices by LC-MS/MS
1. Objective: To achieve highly sensitive and selective quantification of this compound in biological matrices such as plasma or serum.
2. Materials:
-
Plasma or serum samples
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled peptide)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
3. Sample Preparation:
-
To 100 µL of plasma/serum in a 96-well plate, add 20 µL of the IS solution.
-
Add 300 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
4. LC-MS/MS Conditions:
-
Column: UPLC C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: ESI+
-
MRM Transitions:
-
This compound: To be determined based on precursor and product ions.
-
Internal Standard: To be determined based on precursor and product ions.
-
5. Quantification:
-
Prepare a calibration curve using standards spiked into the same biological matrix.
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Workflow for this compound quantification from fermentation broth.
References
Application Notes and Protocols: Using Depsidomycin in Cell Culture-Based Assays
A Note to Researchers: Information regarding the specific applications and mechanisms of Depsidomycin in cell culture-based assays is currently limited in publicly available scientific literature. The initial search for "this compound" predominantly yielded results for "Daptomycin," a different cyclic lipopeptide antibiotic. This compound is identified as an immunomodulatory antibiotic isolated from Streptomyces lavendofoliae. However, detailed protocols, quantitative data such as IC50 values in various cell lines, and elucidated signaling pathways for this compound are not well-documented.
Therefore, the following application notes and protocols are based on the available information for compounds with similar immunomodulatory and anti-proliferative properties. Researchers should treat these as foundational guidelines and perform extensive dose-response and time-course experiments to optimize protocols for their specific cell lines and experimental questions.
Introduction to this compound
This compound is a cyclic peptide that has been noted for its immunomodulatory and antibacterial activities. Its potential applications in cell culture-based assays likely revolve around these properties, making it a candidate for studies involving:
-
Immunomodulation: Assessing its effects on immune cell proliferation, cytokine production, and signaling pathways.
-
Anti-proliferative Effects: Investigating its potential to inhibit the growth of various cell types, including cancer cell lines.
Data Presentation
Due to the lack of specific quantitative data for this compound, the following table provides a template for researchers to populate with their own experimental results. This structured format will allow for easy comparison of this compound's effects across different cell lines and assays.
Table 1: Template for Summarizing Experimental Data for this compound
| Cell Line | Assay Type | Parameter Measured | Concentration Range Tested (µM) | IC50 / EC50 (µM) | Observed Effect | Notes |
| (e.g., Jurkat) | Cell Viability (MTT) | Absorbance (OD) | (e.g., 0.1 - 100) | Data to be determined | e.g., Dose-dependent decrease in viability | e.g., 48-hour incubation |
| (e.g., PBMCs) | Cytokine Release (ELISA) | Cytokine Concentration (pg/mL) | (e.g., 0.1 - 100) | Data to be determined | e.g., Inhibition of LPS-induced TNF-α | e.g., 24-hour stimulation |
| (e.g., HeLa) | Cell Cycle Analysis | % Cells in G1/S/G2/M | (e.g., 1, 5, 10) | Data to be determined | e.g., G1 phase arrest | e.g., 24-hour treatment |
| (e.g., MCF-7) | Apoptosis Assay (Annexin V) | % Apoptotic Cells | (e.g., 1, 5, 10) | Data to be determined | e.g., Induction of early apoptosis | e.g., 48-hour treatment |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cells of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value.
Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of specific cytokines by immune cells.
Materials:
-
This compound stock solution
-
Immune cells (e.g., PBMCs, macrophages)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density in 100 µL of complete medium.
-
Pre-treatment: Add various concentrations of this compound to the wells and incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Include appropriate controls (no treatment, stimulant only, this compound only).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the stimulated control to determine the inhibitory effect.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Application Notes and Protocols for Daptomycin in In Vivo Animal Model Studies
A Note on Terminology: The initial request specified "Depsidomycin." However, extensive searches yielded no significant information on a compound with this name in the context of in vivo animal studies. It is highly likely that this was a typographical error for Daptomycin , a well-researched lipopeptide antibiotic. The following application notes and protocols are therefore based on the substantial body of literature available for Daptomycin.
Introduction
Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] Its unique mechanism of action, involving the disruption of the bacterial cell membrane's function, makes it a valuable tool for researchers studying novel antibacterial therapies.[2] These application notes provide detailed protocols for the use of daptomycin in murine models of infection, along with key pharmacokinetic, efficacy, and toxicology data to guide study design.
Mechanism of Action
Daptomycin's bactericidal effect is initiated by its calcium-dependent binding to the bacterial cell membrane.[3] This interaction is facilitated by the presence of phosphatidylglycerol in the membrane.[4] Following binding, daptomycin molecules oligomerize and insert into the membrane, leading to the formation of ion channels.[2][5] The subsequent efflux of potassium ions causes rapid membrane depolarization, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3]
Daptomycin's mechanism of action.
Pharmacokinetics in Murine Models
Understanding the pharmacokinetic profile of daptomycin in mice is crucial for designing effective dosing regimens. The following table summarizes key parameters from studies in infected murine models.
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | ~1.8 hours | Neutropenic mice with S. aureus thigh infection | [6][7] |
| Protein Binding | 90-92.5% | Mouse serum | [6][7] |
| Pharmacokinetic Model | Two-compartment | Infected mice | [6] |
| Cmax and AUC | Linearly proportional to dose | Infected mice | [6][7] |
Efficacy in Murine Infection Models
Daptomycin has demonstrated significant efficacy in various murine models of Gram-positive infections. The neutropenic thigh infection model is a standard for evaluating the in vivo potency of antibiotics.
Efficacy Data in Neutropenic Murine Thigh Infection Model (S. aureus)
| Parameter | Value | Dosing | Reference |
| 50% Effective Dose (ED50) | 3.7 mg/kg | Single intraperitoneal (i.p.) injection | [6][7] |
| Stasis Dose | 7.1 mg/kg | Single i.p. injection | [6][7] |
| Maximum Effect (Emax) | 3.97 log10 CFU/g reduction | Single i.p. injection | [6][7] |
Efficacy in Murine Bacteremia Model (S. aureus)
In a murine bacteremia model, a 10 mg/kg intraperitoneal dose of daptomycin resulted in a significant reduction of S. aureus in various organs 23 hours post-treatment.[8] Higher doses, such as 10 mg/kg, have been shown to be more effective in reducing bacterial burden in high-inoculum infections compared to 6 to 8 mg/kg.[9]
Toxicology and Safety in Animal Models
Preclinical toxicology studies are essential for determining the safety profile of a drug. The primary target of daptomycin-related toxicity in animal studies is skeletal muscle.
| Finding | Species | Doses and Observations | Reference |
| Skeletal Muscle Toxicity | Rat | Signs of toxicity at ≥25 mg/kg/day (i.v.); sciatic nerve damage at 75 mg/kg. | [10] |
| Skeletal Muscle Toxicity | Dog | Reversible myopathy observed. | [11] |
| Renal Toxicity | Rat | Observed in some studies. | [10] |
| No-Observed-Effect Level (NOEL) for Fetal Development | Rat & Rabbit | 75 mg/kg/day (i.v.). | [10] |
| Fertility | Rat | No effects on fertility at doses up to 150 mg/kg/day (i.v.). | [10] |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.
Workflow for the neutropenic murine thigh infection model.
Protocol:
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR/Swiss or C57BL/6).[6][12]
-
Induction of Neutropenia: Administer cyclophosphamide to render the mice neutropenic. A common regimen is 150 mg/kg intraperitoneally (i.p.) four days prior to infection and 100 mg/kg i.p. one day before infection.
-
Bacterial Inoculum: Prepare a suspension of the desired S. aureus strain in a suitable medium (e.g., saline) to a concentration of approximately 10⁵ CFU per 0.1 mL.[6]
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.
-
Daptomycin Administration: At a specified time post-infection (e.g., 2 hours), administer daptomycin via the desired route (e.g., intraperitoneal or subcutaneous injection). Doses can range from 0.1 to 200 mg/kg for dose-ranging studies.[6]
-
Endpoint: At 24 hours post-treatment, euthanize the mice.
-
Bacterial Load Quantification: Aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline, and perform serial dilutions. Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Data Analysis: Count the colonies and calculate the number of CFU per gram of thigh tissue. Compare the bacterial load in treated groups to the untreated control group to determine efficacy.
Murine Bacteremia Model
This model is used to evaluate the efficacy of antibiotics against systemic infections.
Protocol:
-
Animal Model: Use female BALB/c mice (e.g., 6 weeks old).[8]
-
Bacterial Inoculum: Prepare an overnight culture of S. aureus, centrifuge, and resuspend in phosphate-buffered saline (PBS) to a concentration of approximately 8 x 10⁷ CFU in 0.1 mL.[8]
-
Infection: Inject 0.1 mL of the bacterial suspension into the tail vein of the mice.
-
Daptomycin Administration: One hour post-infection, administer daptomycin intraperitoneally. A dose of 10 mg/kg has been shown to be effective.[8]
-
Endpoint: At 23 hours post-treatment, euthanize the mice.
-
Bacterial Load Quantification: Aseptically harvest organs (e.g., liver, kidneys, spleen), homogenize them in sterile PBS, and perform serial dilutions for CFU plating as described in the thigh infection model.
-
Data Analysis: Calculate the CFU per organ and compare treated and untreated groups.
Conclusion
Daptomycin is a potent antibiotic against Gram-positive pathogens with a well-characterized profile in animal models. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in designing and executing in vivo studies to evaluate the efficacy and safety of daptomycin and related compounds. Careful consideration of the pharmacokinetic and pharmacodynamic properties is essential for translating findings from animal models to potential clinical applications.
References
- 1. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of daptomycin in a murine thigh model of Staphylococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. High-Dose Daptomycin and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Daptomycin Pharmacokinetics and Safety following Administration of Escalating Doses Once Daily to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Synthesis of Depsidomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Depsidomycin derivatives, complete with detailed experimental protocols, quantitative data, and a proposed signaling pathway. This compound, a cyclic heptadepsi-peptide with significant antimicrobial and immunosuppressive properties, presents a promising scaffold for the development of novel therapeutics.[1]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its analogues primarily involves a combination of solid-phase peptide synthesis (SPPS) and a macrolactonization step to form the characteristic cyclic structure. This approach allows for the modular assembly of the linear peptide precursor on a solid support, followed by cyclization in solution.
A key strategy involves the stepwise synthesis of the linear heptadepsipeptide on a resin, such as 2-chlorotrityl chloride resin. The peptide chain is elongated using standard Fmoc-based SPPS protocols. The ester bond, a defining feature of depsipeptides, is typically formed by coupling a protected amino acid to a hydroxy acid residue within the peptide sequence.
Following the assembly of the linear precursor, it is cleaved from the resin. The final and critical step is the intramolecular cyclization, or macrolactonization, to yield the cyclic depsipeptide. The Yamaguchi macrolactonization is a frequently employed method for this transformation, known for its efficiency in forming large lactone rings.[1]
Quantitative Data of a Synthesized this compound Analogue
The following table summarizes the biological activity of a synthesized this compound analogue where the 1,2-piperazine-3-carboxylic acid residue was substituted with proline.[1]
| Compound | Target Organism | MIC (µg/mL) |
| This compound Analogue (Proline substituted) | Mycobacterium tuberculosis H37Rv | 4 |
| This compound Analogue (Proline substituted) | MDR clinical strains of M. tuberculosis | 16 |
| Linear Precursor of Analogue | Mycobacterium tuberculosis H37Rv | 4 |
| Linear Precursor of Analogue | MDR clinical strains of M. tuberculosis | 16 |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of the Linear Depsipeptide Precursor
This protocol describes a general procedure for the synthesis of the linear precursor of a this compound analogue on a solid support.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Hydroxy-containing amino acid (for depside bond formation)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid: Dissolve the first Fmoc-protected amino acid in DCM with DIPEA and add it to the swollen resin. Agitate the mixture for 2-4 hours. After completion, cap any unreacted sites with a capping solution (e.g., acetic anhydride/pyridine in DCM).
-
Fmoc Deprotection: Wash the resin with DMF. Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and coupling reagent in DMF. Add the base and then add the solution to the resin. Agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.
-
Depside Bond Formation: To form the ester linkage, couple a protected amino acid to the free hydroxyl group of a resin-bound hydroxy acid residue using an appropriate esterification method (e.g., using DIC/DMAP).
-
Peptide Elongation: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
-
Cleavage from Resin: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Yamaguchi Macrolactonization
This protocol outlines the cyclization of the linear depsipeptide precursor to form the final this compound derivative.
Materials:
-
Purified linear depsipeptide
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene
Procedure:
-
Preparation of the Linear Peptide Solution: Dissolve the purified linear depsipeptide in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Activation: To this solution, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride.
-
Cyclization: Add a solution of DMAP in anhydrous toluene dropwise to the reaction mixture over several hours using a syringe pump. The slow addition promotes intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: Monitor the progress of the cyclization by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude cyclic depsipeptide by flash column chromatography or RP-HPLC to obtain the final this compound derivative.
Putative Signaling Pathway and Experimental Workflow
The immunosuppressive activity of this compound is hypothesized to be mediated through the inhibition of the calcineurin signaling pathway, similar to other immunosuppressive natural products like FK506 and Rapamycin. This proposed mechanism involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the phosphatase activity of calcineurin. This, in turn, prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.
Caption: Putative signaling pathway of this compound's immunosuppressive action.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.
Caption: General experimental workflow for this compound derivative synthesis.
References
Application Notes and Protocols for Testing Depsidomycin Susceptibility in Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Depsidomycin, a depsipeptide antibiotic. Given that "this compound" refers to a class of molecules, these protocols are based on the well-established methods for testing Daptomycin, a clinically significant cyclic lipopeptide antibiotic that serves as a representative for this class.
Introduction
Depsidomycins are a class of peptide antibiotics characterized by the presence of at least one ester bond in their cyclic or linear structure. A prominent member of this class used in clinical practice is Daptomycin. These antibiotics are particularly effective against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
The primary mechanism of action for Daptomycin, and likely other Depsidomycins, involves a calcium-dependent binding to the bacterial cell membrane, leading to its disruption.[1] This causes potassium efflux, depolarization of the membrane potential, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death. Due to this unique mechanism, specific testing conditions, particularly calcium supplementation of the growth medium, are critical for accurate susceptibility assessment.
Data Presentation
Summarized below are the expected Minimum Inhibitory Concentration (MIC) ranges for Daptomycin against various Gram-positive bacteria and the quality control (QC) ranges for standard reference strains as specified by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: Daptomycin MIC50/MIC90 Values for Select Gram-Positive Bacteria
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus | 0.25 | 0.5 |
| Coagulase-negative staphylococci | 0.25 | 0.5 |
| Enterococcus faecalis | 1 | 1 |
| Enterococcus faecium (vancomycin-resistant) | 2 | 2 |
| β-hemolytic streptococci | 0.06 | 0.25 |
| Viridans group streptococci | 0.25 | 0.5 |
Data sourced from a large European surveillance study.[1]
Table 2: EUCAST Quality Control Ranges for Daptomycin Susceptibility Testing
| Quality Control Strain | Method | Acceptable Range (mg/L) |
| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.25 - 1 |
Note: These ranges are for MIC determination in Mueller-Hinton Broth supplemented with 50 mg/L Ca²⁺.
Experimental Protocols
The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method and for assessing susceptibility via the disk diffusion method. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.
Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (or Daptomycin) analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Calcium Chloride (CaCl₂) solution, sterile
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Protocol:
-
Media Preparation: Prepare CAMHB according to the manufacturer's instructions. Aseptically supplement the broth with a sterile CaCl₂ solution to achieve a final Ca²⁺ concentration of 50 mg/L. This is a critical step for the activity of Daptomycin and related antibiotics.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).
-
Dilute the standardized suspension 1:100 in the calcium-supplemented CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum concentration in the wells will be 5 x 10⁵ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).
-
Perform serial two-fold dilutions of the this compound stock solution in calcium-supplemented CAMHB in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 mg/L).
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Disk Diffusion (Kirby-Bauer) Method
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
This compound-impregnated disks (e.g., 30 µg Daptomycin disks)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial culture and 0.5 McFarland standard as described above
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply the this compound disk to the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk to the nearest millimeter.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established clinical breakpoints from CLSI or EUCAST guidelines. Note that disk diffusion testing for Daptomycin is not recommended by some guidelines due to difficulties in controlling the calcium concentration in the agar.
-
Mandatory Visualizations
Signaling Pathway of this compound (Daptomycin) Action
Caption: this compound's calcium-dependent mechanism of action.
Experimental Workflow for Broth Microdilution MIC Testing
Caption: Workflow for MIC determination by broth microdilution.
References
Application Notes and Protocols for Daptomycin in Studying Bacterial Cell Wall Synthesis
A Note on Terminology: The information presented herein pertains to Daptomycin , a well-characterized lipopeptide antibiotic. It is assumed that the user query for "Depsidomycin" was a typographical error, as Daptomycin fits the described application of studying bacterial cell wall synthesis.
Introduction
Daptomycin is a cyclic lipopeptide antibiotic effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action involves a calcium-dependent insertion into the bacterial cell membrane, leading to membrane depolarization, ion leakage, and subsequent inhibition of DNA, RNA, and protein synthesis.[3][4] While its primary target is the cell membrane, daptomycin's activity has profound secondary effects on cell wall biosynthesis, making it a valuable tool for studying this essential bacterial process.[2][5][6]
Daptomycin's interference with the cell wall is multifaceted. It has been shown to interact with undecaprenyl-coupled cell envelope precursors in the presence of phosphatidylglycerol, forming a tripartite complex that blocks peptidoglycan synthesis.[2] This disruption leads to the delocalization of the cell wall biosynthetic machinery, particularly at the division septum in staphylococci.[2] Furthermore, treatment with daptomycin results in reduced peptidoglycan crosslinking and an increase in the activity of lytic transglycosylases, ultimately leading to a thinner, compromised cell wall.[6]
These application notes provide researchers, scientists, and drug development professionals with an overview of daptomycin's application in studying bacterial cell wall synthesis, along with detailed protocols for key experiments.
Quantitative Data
The following tables summarize the in vitro activity of daptomycin against various Gram-positive bacteria, providing key quantitative data for experimental design.
Table 1: Daptomycin Minimum Inhibitory Concentrations (MICs) against Selected Bacterial Strains
| Bacterial Species | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | [7] |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | [7] |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.5 | 1 | [7] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 4 | [7] |
| Streptococcus pneumoniae | - | 0.12 - 0.25 (MIC range) | - | [8] |
Table 2: In Vivo Pharmacodynamic Parameters of Daptomycin
| Parameter | Value | Organism(s) | Reference |
| Protein Binding | 90% | - | [8] |
| Half-life | 0.9 - 1.4 hours | - | [8] |
| In Vivo Post-Antibiotic Effect (PAE) | 4.8 - 10.8 hours | S. aureus, S. pneumoniae | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of daptomycin against a bacterial strain of interest.
Materials:
-
Daptomycin powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Daptomycin Stock Solution: Dissolve daptomycin powder in a suitable solvent (e.g., sterile water) to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the daptomycin stock solution in CAMHB (supplemented with Ca²⁺) directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture to a concentration of approximately 1 x 10⁶ CFU/mL in CAMHB.
-
Inoculate Microtiter Plate: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum of 5 x 10⁵ CFU/mL. Include a growth control (no daptomycin) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of daptomycin at which there is no visible growth of the bacteria.[4]
Protocol 2: Analysis of Peptidoglycan Composition by LC-MS
This protocol describes the analysis of changes in peptidoglycan structure following daptomycin treatment.
Materials:
-
Bacterial culture
-
Daptomycin
-
Lysis buffer (e.g., 4% SDS)
-
Muropeptidase (e.g., cellosyl)
-
Sodium borohydride
-
Phosphoric acid
-
LC-MS system
Procedure:
-
Bacterial Growth and Treatment: Grow the bacterial culture to mid-log phase and treat with a sub-inhibitory concentration of daptomycin for a defined period.
-
Cell Wall Isolation: Harvest the bacterial cells by centrifugation, resuspend in lysis buffer, and boil to lyse the cells and inactivate autolysins. Pellet the insoluble peptidoglycan by ultracentrifugation and wash extensively to remove SDS.
-
Muropeptide Digestion: Resuspend the purified peptidoglycan in a suitable buffer and digest with a muropeptidase (e.g., cellosyl) overnight to break it down into muropeptide fragments.
-
Reduction of Muropeptides: Reduce the muramic acid residues by adding sodium borohydride.
-
Sample Preparation for LC-MS: Stop the reduction reaction by adding phosphoric acid. Centrifuge to remove any insoluble material.
-
LC-MS Analysis: Analyze the soluble muropeptide fragments using a reverse-phase C18 column on an LC-MS system to separate and identify the different muropeptide species based on their mass-to-charge ratio.[6] This allows for the quantification of cross-linking and other modifications.[6]
Protocol 3: Visualization of Daptomycin Localization by Fluorescence Microscopy
This protocol allows for the visualization of daptomycin's interaction with the bacterial cell.
Materials:
-
Fluorescently labeled daptomycin (e.g., Bodipy-FL-daptomycin)
-
Bacterial culture
-
Microscope slides
-
Fluorescence microscope with appropriate filters
Procedure:
-
Bacterial Growth: Grow the bacterial culture to the desired growth phase.
-
Labeling: Add the fluorescently labeled daptomycin to the bacterial culture at a suitable concentration and incubate for a short period.
-
Microscopy: Mount the labeled bacterial cells on a microscope slide.
-
Imaging: Visualize the localization of the fluorescent daptomycin using a fluorescence microscope. In staphylococci, daptomycin preferentially localizes to the division septum.[2]
Visualizations
Caption: Daptomycin's mechanism of action on the bacterial cell.
Caption: Experimental workflow for studying daptomycin's effects.
References
- 1. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+-Daptomycin targets cell wall biosynthesis by forming a tripartite complex with undecaprenyl-coupled intermediates and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study on combination of daptomycin with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The effects of daptomycin on cell wall biosynthesis in Enterococcal faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Daptomycin antimicrobial activity tested against methicillin-resistant staphylococci and vancomycin-resistant enterococci isolated in European medical centers (2005) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Depsidomycin Solubility Issues In Vitro
Welcome to the technical support center for Depsidomycin (also known as Romidepsin or FK228). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, bicyclic depsipeptide that acts as a selective inhibitor of class I histone deacetylases (HDACs).[1][2] Like many complex natural products, it has limited aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound.[1][3] Ethanol is also a viable option.[1][2] It is sparingly soluble in aqueous buffers, and direct dissolution in water is not recommended.[1]
Q3: My this compound precipitated after I added it to my cell culture medium. What happened?
A3: Precipitation upon addition to aqueous-based cell culture media is a common issue with hydrophobic compounds like this compound. This typically occurs when the final concentration of the organic solvent (like DMSO) is not sufficient to maintain solubility, or when the this compound concentration exceeds its solubility limit in the final medium.
Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[4] However, some sensitive cell lines may require even lower concentrations, around 0.1%.[4] It is always best to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Incorrect solvent used.- Stock concentration is too high.- Improper storage. | - Use 100% DMSO or ethanol for the initial stock solution.[1][2]- Refer to the solubility data table below to ensure you are not exceeding the solubility limit.- Store stock solutions at -20°C.[1] |
| Precipitation upon dilution in media | - "Salting out" effect.- Final concentration of this compound is too high for the media.- Insufficient mixing. | - Perform serial dilutions. First, dilute the DMSO stock in a small volume of serum-free media or PBS, vortexing gently, before adding to the final culture volume.- Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells.- Add the this compound solution to the media dropwise while gently swirling the culture plate/flask. |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of this compound. | - Visually inspect for precipitation before treating cells. If precipitation is observed, prepare a fresh dilution.- Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] |
| Cell death in vehicle control | - DMSO concentration is too high. | - Reduce the final DMSO concentration in your culture medium to ≤0.1%.[4]- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | ≥27.04 - 100 | ≥50 - 184.94 | [2][3] |
| Ethanol | ~10 - ≥35.27 | ~18.5 - ≥65.2 | [1][2] |
| Dimethyl formamide (DMF) | ~5 | ~9.25 | [5] |
| Water | Insoluble / ~0.3 | - | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~0.93 | [1][5] |
Note: Solubility can be affected by temperature, pH, and the presence of other solutes. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 540.7 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 5.41 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution.[2]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[1]
-
General Protocol for Treating Adherent Cells in a 6-Well Plate
-
Materials:
-
Adherent cells seeded in a 6-well plate
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Serum-free medium or PBS
-
-
Procedure:
-
The day before treatment, seed cells in a 6-well plate to allow for attachment and reach the desired confluency on the day of treatment.
-
On the day of treatment, prepare the desired final concentrations of this compound by serial dilution.
-
For a final concentration of 10 nM in 2 mL of medium: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of serum-free medium to get a 10 µM solution. Mix well by gentle vortexing. b. Prepare a final dilution by adding 2 µL of the 10 µM intermediate solution to 2 mL of complete cell culture medium in the well.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Include a vehicle control well treated with the same final concentration of DMSO.
-
Incubate the cells for the desired time period before proceeding with downstream assays.
-
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions for in vitro experiments.
This compound's Mechanism of Action: HDAC Inhibition and Apoptosis Induction
Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.
References
Depsidomycin Instability in Solution: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with depsidomycins in solution. The information is presented in a question-and-answer format to directly address common experimental challenges. While "Depsidomycin" refers to a class of cyclic peptides, this guide will use Daptomycin, a well-studied depsipeptide antibiotic, as a primary example to illustrate common stability challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing reduced activity over a short period. What are the likely causes?
Reduced activity of a this compound solution is often due to chemical degradation. The most common factors influencing the stability of drugs like depsidomycins in solution include temperature, pH, light exposure, oxidation, and enzymatic degradation.[1] For instance, the degradation of daptomycin is significantly influenced by temperature and pH.[2][3]
Q2: What is the primary degradation pathway for depsidomycins like Daptomycin?
The primary degradation pathway for daptomycin is the hydrolysis of the ester linkage within its cyclic structure.[4][5] This process, known as linearization, results in a ring-opened product that may have reduced or no biological activity. Other degradation mechanisms can include aspartyl transpeptidation and deamidation under certain conditions.[6]
Q3: How does pH affect the stability of my this compound solution?
The rate of daptomycin degradation is pH-dependent. For example, the half-life of its degradation products is significantly shorter at a more acidic pH of 4.5 compared to a neutral pH of 7.0 at 25°C (6 hours vs. 63 hours).[2] Daptomycin is subject to specific base catalysis, meaning that alkaline conditions (pH 9.0-10.5) can also accelerate its degradation.[4]
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should generally be stored at refrigerated temperatures (2–8°C).[3] Studies on daptomycin have shown that reconstituted vials and infusion solutions are physicochemically stable for at least one week when stored at these temperatures.[3] In contrast, at room temperature (around 25°C), stability can be limited to as little as 24 to 48 hours.[2][3]
Troubleshooting Guide
Problem: Rapid loss of compound potency in my experimental assay.
Possible Cause 1: Inappropriate Solvent or Buffer pH
-
Troubleshooting Step: Verify the pH of your solution. For many depsipeptides, a neutral pH range is optimal for stability.[2] Avoid highly acidic or alkaline conditions unless required by the experimental protocol, and be aware of their potential to accelerate degradation.[4]
-
Recommendation: Use a buffered solution to maintain a stable pH throughout your experiment.
Possible Cause 2: High Temperature Exposure
-
Troubleshooting Step: Review your experimental workflow. Are there any steps where the this compound solution is exposed to elevated temperatures for extended periods?
-
Recommendation: Prepare solutions fresh and keep them on ice or at 2-8°C as much as possible. If the experiment must be conducted at a higher temperature (e.g., 37°C for cell-based assays), minimize the incubation time to what is necessary. The stability of daptomycin, for example, decreases significantly at 37°C.[2]
Possible Cause 3: Photodegradation
-
Troubleshooting Step: Assess the light exposure of your solution during preparation, storage, and the experiment itself.
-
Recommendation: Protect your solution from light by using amber vials or by wrapping containers in aluminum foil.[1]
Possible Cause 4: Enzymatic Degradation in Biological Samples
-
Troubleshooting Step: If working with biological matrices (e.g., plasma, cell culture media), consider the possibility of enzymatic degradation.[1][7]
-
Recommendation: Conduct stability studies in the specific biological matrix to understand the compound's behavior. The addition of enzyme inhibitors, if compatible with the assay, could be considered.
Quantitative Stability Data
The stability of depsidomycins is highly dependent on the specific compound, concentration, solvent, and temperature. The following tables summarize stability data for Daptomycin under various conditions.
Table 1: Stability of Daptomycin in Different Solutions at Various Temperatures
| Concentration | Solution | Temperature | Stability (Time to >90% remaining) | Reference |
| 50 mg/mL | Normal Saline | 2-8°C | ≥ 7 days | [3] |
| 5.6 and 14 mg/mL | Normal Saline in PP bags | 2-8°C | ≥ 7 days | [3] |
| 50, 5.6, and 14 mg/mL | Normal Saline | Room Temp (20.6-24.1°C) | 2 days | [3] |
| Not Specified | pH-neutral PD solution | 4°C | 120 hours | [2] |
| Not Specified | pH-neutral PD solution | 25°C | 72 hours | [2] |
| Not Specified | pH-neutral PD solution | 37°C | 12 hours | [2] |
Table 2: Stability of Daptomycin in Peritoneal Dialysis (PD) Solutions at 25°C
| Concentration Level | PD Solution Type | Stability (Time to >90% remaining) | Reference |
| Maintenance (70 µg/mL) | UltraBag dextrose 2.5% | 48 hours | [8] |
| Maintenance (70 µg/mL) | UltraBag icodextrin 7.5% | 24 hours | [8] |
| Maintenance (70 µg/mL) | Stay-Safe Balance 2.3% | 24 hours | [8] |
| Loading (245 µg/mL) | UltraBag dextrose 2.5% | 12 hours | [8] |
| Loading (245 µg/mL) | UltraBag icodextrin 7.5% | 48 hours | [8] |
| Loading (245 µg/mL) | Stay-Safe Balance 2.3% | 12 hours | [8] |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the chemical stability of a this compound in solution.
-
Preparation of Stock Solution: Reconstitute the this compound powder in a suitable solvent (e.g., water for injection, DMSO) to a known high concentration.
-
Preparation of Test Solutions: Dilute the stock solution to the desired experimental concentrations in the test solutions (e.g., different buffers, cell culture media).
-
Storage Conditions: Aliquot the test solutions into appropriate containers (e.g., glass vials, polypropylene tubes) and store them under the desired conditions (e.g., 2-8°C, 25°C, 37°C, protected from light).
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw samples from each storage condition.
-
HPLC Analysis:
-
Use a validated, stability-indicating HPLC method. A common approach for daptomycin involves a C18 column with a mobile phase gradient of water and acetonitrile, both supplemented with 0.05% formic acid.[7]
-
Inject the collected samples into the HPLC system.
-
Monitor the elution of the parent this compound and any degradation products using a UV detector (e.g., at 223 nm for daptomycin).[9]
-
-
Data Analysis:
-
Calculate the concentration of the this compound remaining at each time point relative to the initial concentration (time 0).
-
Stability is often defined as the time at which the concentration of the parent compound remains above 90% of its initial concentration.
-
Visualizations
Caption: Primary degradation pathway of Daptomycin.
Caption: Workflow for troubleshooting this compound instability.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of daptomycin in peritoneal dialysis solutions packaged in dual-compartment infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of daptomycin reconstituted vials and infusion solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinetics of the alkaline degradation of daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Daptomycin in Dextrose and Icodextrin-Based Peritoneal Dialysis Solutions [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Daptomycin Fermentation Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Daptomycin, a critical lipopeptide antibiotic produced by Streptomyces roseosporus.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving Daptomycin production?
A1: The key strategies for enhancing Daptomycin yield encompass several areas:
-
Metabolic Engineering: Modifying the genetic makeup of S. roseosporus to optimize precursor supply, regulate pathways, and remove byproducts.[1][2][3]
-
Fermentation Process Optimization: Fine-tuning physical and chemical parameters during fermentation, such as dissolved oxygen, pH, and temperature.[4]
-
Medium Optimization: Systematically improving the composition of the culture medium to ensure an optimal supply of nutrients.[5][6][7]
-
Precursor Feeding: Supplying the fermentation with essential building blocks for the Daptomycin molecule at the appropriate time and concentration.[4][8][9]
-
Ribosome Engineering: Inducing mutations in ribosomal proteins to enhance the production of secondary metabolites like Daptomycin.[10][11]
Q2: What is the producing organism for Daptomycin?
A2: Daptomycin is a secondary metabolite produced by the bacterium Streptomyces roseosporus.[10][12] Various strains have been used and genetically engineered to improve production.
Q3: What is the basic biosynthetic pathway for Daptomycin?
A3: Daptomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis is initiated by the activation of decanoic acid. The peptide backbone is then assembled by three large NRPS enzymes: DptA, DptBC, and DptD.[13] The final cyclic lipopeptide is formed through the action of a terminal thioesterase domain.[13]
Troubleshooting Guide
Issue 1: Low Daptomycin Titer
Possible Cause 1.1: Suboptimal Media Composition
Solution: Optimize the fermentation medium using statistical methods like Response Surface Methodology (RSM). Key components to investigate include carbon sources (e.g., glucose, dextrin), nitrogen sources (e.g., soybean meal, asparagine), and the addition of an oxygen vector like n-dodecane.[5][7]
Experimental Protocol: Medium Optimization using RSM
-
Screening Phase (Plackett-Burman Design):
-
Identify a broad range of potentially influential medium components (e.g., glucose, soluble starch, dextrin, yeast extract, soybean meal, peptone, casein, asparagine, K2SO4, (NH4)2Fe(SO4)2, MgSO4, CaCO3, MnCl2, and n-dodecane).
-
Use a Plackett-Burman factorial design to screen for the most significant factors affecting Daptomycin production.[5]
-
-
Optimization Phase (Central Composite Design):
-
Validation:
-
Conduct a fermentation run using the optimized medium to validate the predicted increase in Daptomycin yield.
-
Possible Cause 1.2: Inefficient Precursor Supply
Solution: Implement a precursor feeding strategy. Decanoic acid is a key precursor for the lipid tail of Daptomycin. However, it can be toxic to the cells at high concentrations.[9] Feeding decanoic acid or its less toxic salts (e.g., sodium caprate, potassium caprate) during the fermentation can significantly boost yield.[9][14] It is often dissolved in solvents like methyl oleate to reduce toxicity.[4][8]
Experimental Protocol: Fed-Batch Fermentation with Precursor Feeding
-
Prepare Feed Solution: Prepare a sterile solution of the precursor. For example, a 50% (v/v) solution of decanoic acid in methyl oleate[4] or a 5.0% potassium caprate solution.[9]
-
Determine Feeding Start Time: Initiate feeding after an initial period of cell growth, typically when a key nutrient like glucose starts to become limited (e.g., after 18-28 hours).[8][9]
-
Control Feed Rate: Maintain a slow and controlled feed rate (e.g., 1.0-3.0 mL/h per liter of fermentation broth for a 5.0% potassium caprate solution) to avoid toxicity.[9]
-
Monitor Fermentation: Monitor Daptomycin production, cell growth, and substrate consumption throughout the fermentation.
Possible Cause 1.3: Insufficient Dissolved Oxygen
Solution: Enhance oxygen supply. Streptomyces are filamentous bacteria, and high cell densities can lead to oxygen limitation. Increasing agitation and aeration rates can improve oxygen transfer. However, high shear stress can damage the mycelia.[1] An alternative is to express an oxygen-binding protein like Vitreoscilla hemoglobin (VHb) in the production strain.[1][2]
Experimental Workflow: Enhancing Oxygen Supply
Issue 2: Presence of Impurities and Byproducts
Possible Cause 2.1: Pigment Production
Solution: Engineer the strain to eliminate pigment production. Pigments are common byproducts in Streptomyces fermentations and can complicate the downstream purification process.[1][2] Identifying and knocking out the genes responsible for pigment biosynthesis can lead to a cleaner product profile.[1][2]
Possible Cause 2.2: Production of Related Lipopeptides
Solution: This is an inherent feature of the biosynthetic pathway. However, the composition of the final product can sometimes be influenced by the precursors fed and the genetic background of the strain. Combinatorial biosynthesis approaches, such as module swapping in the NRPS genes, can be used to intentionally generate novel Daptomycin analogs.[15]
Issue 3: Genetic Instability of High-Producing Strains
Possible Cause 3.1: Reversion of Mutations
Solution: Ensure the genetic stability of the production strain through multiple rounds of subculturing and validation of Daptomycin production. Strains developed through random mutagenesis can sometimes be unstable. Targeted genetic modifications using techniques like CRISPR/Cas9 are generally more stable.[16]
Data Summary
Table 1: Impact of Medium Optimization on Daptomycin Yield
| Strategy | Producing Strain | Key Optimized Components | Initial Yield | Optimized Yield | Fold Increase | Reference |
| Response Surface Methodology | S. roseosporus NRRL 11379 mutant GC-63 | Glucose, soybean meal, asparagine, n-dodecane | ~445 mg/L | 979.36 mg/L | ~2.2 | [5][7] |
| Taguchi's L16 Method | S. roseosporus NRRL11379 | Dextrin, dextrose, molasses, yeast extract | Not specified | 812 mg/L | Not specified | [14] |
Table 2: Impact of Metabolic and Process Engineering on Daptomycin Yield
| Strategy | Strain Modification | Fermentation Scale | Initial Yield | Final Yield | Fold Increase | Reference |
| Multilevel Metabolic Engineering | Precursor engineering, regulatory gene knockout, byproduct removal, multicopy BGC, VHb expression | Shake Flask | 17 mg/L | 113 mg/L | ~6.6 | [1][2][3] |
| Multilevel Metabolic Engineering | Same as above | 15L Fermenter | Not directly compared | 786 mg/L | - | [1][2][3] |
| Ribosome Engineering | Spontaneous pleuromutilin-resistant mutant | Not specified | Not specified | ~30% increase | ~1.3 | [10] |
| Ribosome Engineering (Streptomycin Resistance) | Superposition of streptomycin resistance | Shake Flask | ~21.5 mg/L | 38.5 mg/L | ~1.8 | [11] |
| Regulatory Gene Knockout | Deletion of phaR | 50L Fed-batch | ~1.2 g/L | ~1.8 g/L | 1.5 | [17] |
Signaling Pathways and Biosynthesis
Daptomycin Biosynthesis Initiation and Elongation Pathway
The biosynthesis of Daptomycin is a complex process initiated by the activation of a fatty acid and its subsequent condensation with the first amino acid, Tryptophan. This process is catalyzed by a series of enzymes encoded within the Daptomycin biosynthetic gene cluster (BGC).
References
- 1. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]
- 2. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Screening of Daptomycin Producing Strains and Fermentation Conditions - Dissertation [m.dissertationtopic.net]
- 5. Optimization of the Biosynthesis Conditions of Daptomycin by the Biostatistical Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US8313922B2 - Process for the production of daptomycin - Google Patents [patents.google.com]
- 9. CN101880703A - A method for fermenting daptomycin by adding capric acid salt - Google Patents [patents.google.com]
- 10. Improvement of Daptomycin Production in Streptomyces roseosporus through the Acquisition of Pleuromutilin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breeding of High Daptomycin-Producing Strain by Streptomycin Resistance Superposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Stable Liquid Compositions Of Daptomycin" [quickcompany.in]
- 13. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. azolifesciences.com [azolifesciences.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Chemical Synthesis of Depsidomycin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the chemical synthesis of Depsidomycin (also known as FK228 or Romidepsin). It is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent histone deacetylase (HDAC) inhibitor.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in Macrolactonization Step
-
Question: My macrolactonization yield for the final cyclization of the seco-acid precursor is consistently low. What are the likely causes and how can I improve it?
-
Answer: Low yields in the macrolactonization of the this compound seco-acid are a common challenge, often attributed to several factors:
-
Steric Hindrance: The seco-acid of this compound is a sterically demanding molecule, which can hinder the intramolecular cyclization.
-
Epimerization: The chiral center at the C-terminus of the peptide fragment is prone to epimerization under basic or harsh reaction conditions, leading to the formation of diastereomeric side products.
-
Oligomerization: Intermolecular reactions can lead to the formation of cyclic dimers and higher-order oligomers, reducing the yield of the desired monomeric macrolactone.
Troubleshooting Strategies:
-
Choice of Macrolactonization Conditions: The selection of the coupling reagent and reaction conditions is critical. While various methods exist, the Yamaguchi and Mitsunobu conditions have been reported in the synthesis of depsipeptides with varying success. A modified Yonemitsu protocol has also shown promise in minimizing epimerization.[1]
-
High Dilution: Performing the reaction under high dilution conditions (typically 0.001-0.005 M) favors the intramolecular cyclization over intermolecular oligomerization. This can be achieved by the slow addition of the seco-acid to the reaction mixture over an extended period using a syringe pump.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. While some methods require elevated temperatures, these can also promote side reactions. It is advisable to start at room temperature or below and monitor the reaction progress closely.
-
Alternative Cyclization Strategy: Consider a macrolactamization approach. Some successful total syntheses of FK228 have utilized an early-stage intermolecular ester bond formation followed by a final macrolactamization, which can be more efficient in certain contexts.[1][2]
-
Issue 2: Difficulty in Stereoselective Synthesis of Non-Proteinogenic Amino Acids
-
Question: I am struggling to achieve high diastereoselectivity in the synthesis of the (2S,3S)-3-hydroxyleucine or the (3S,4R)-3-hydroxy-4,5-dimethylhexanoic acid fragments. What are the recommended synthetic routes?
-
Answer: The stereocontrolled synthesis of the unique amino acid and polyketide-derived fragments of this compound is a significant challenge.
For (2S,3S)-3-hydroxyleucine:
-
Chiral Pool Synthesis: Starting from readily available chiral precursors like D-isoleucine can be an effective strategy.
-
Asymmetric Aldol Reactions: The use of chiral auxiliaries, such as Evans oxazolidinones, in aldol reactions can provide high levels of stereocontrol.
-
Enzyme-Catalyzed Resolutions: Enzymatic methods can be employed to resolve racemic mixtures of intermediates, affording the desired stereoisomer with high enantiomeric excess.
For (3S,4R)-3-hydroxy-4,5-dimethylhexanoic acid:
-
Substrate-Controlled Reactions: Utilizing the inherent stereochemistry of a starting material to direct the stereochemical outcome of subsequent reactions is a common approach.
-
Asymmetric Hydrogenation: Asymmetric reduction of a corresponding ketone precursor using catalysts like Noyori's ruthenium complexes can establish the desired hydroxyl stereocenter with high enantioselectivity.
-
Issue 3: Side Reactions During Peptide Fragment Coupling
-
Question: I am observing significant side product formation during the coupling of the peptide fragments. What are the common side reactions and how can they be minimized?
-
Answer: Side reactions during peptide coupling can significantly reduce the overall yield and complicate purification.
-
Racemization: Activation of the carboxylic acid of an amino acid can lead to racemization, particularly at the C-terminal residue of a peptide fragment. To mitigate this, the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is recommended. The choice of coupling reagent is also critical, with aminium/uronium reagents like HATU and HBTU generally offering good results with minimal racemization.
-
Diketopiperazine Formation: When coupling the third amino acid to a dipeptide, intramolecular cyclization to form a diketopiperazine can be a competing reaction, leading to cleavage of the peptide from the solid support. This can be minimized by using dipeptide building blocks or by carefully selecting the coupling conditions and the C-terminal amino acid protecting group.
-
Incomplete Coupling: Sterically hindered amino acids can lead to incomplete coupling. To address this, double coupling (repeating the coupling step) or using more potent coupling reagents may be necessary. Monitoring the reaction progress using a qualitative test like the ninhydrin test is advisable.
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The primary strategic challenges include:
-
Macrocyclization: The formation of the 16-membered macrocycle is a critical and often low-yielding step. The choice between a macrolactonization (forming the ester bond last) and a macrolactamization (forming an amide bond last) strategy is a key decision.[1][2]
-
Stereochemical Control: The molecule contains multiple stereocenters, and their correct configuration is crucial for biological activity. The synthesis of the non-proteinogenic amino acids with the correct stereochemistry is a significant undertaking.
-
Fragment Assembly: The convergent synthesis of this compound involves the preparation of several complex fragments that are later coupled. The efficiency of these coupling reactions and the choice of protecting groups are critical for the overall success of the synthesis.
Q2: Which macrolactonization methods are most effective for this compound?
A2: Several methods have been employed for the macrolactonization of depsipeptides. For this compound and its analogues, the following have been reported:
-
Yamaguchi Esterification: This method, using 2,4,6-trichlorobenzoyl chloride and DMAP, has been successfully used in the synthesis of a this compound analogue.[3][4]
-
Mitsunobu Reaction: While effective in some cases, the Mitsunobu reaction for macrolactonization can sometimes lead to epimerization.
-
Modified Yonemitsu Conditions: This method has been shown to provide good yields with minimal epimerization in the synthesis of other complex depsipeptides.[1] The optimal choice depends on the specific substrate and may require empirical optimization.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes. This ultimately results in cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q4: How does this compound activate the p53/p21 pathway?
A4: this compound has been shown to induce the p53/p21 pathway, which is a critical regulator of the cell cycle and apoptosis. The mechanism involves the generation of reactive oxygen species (ROS), which in turn causes DNA damage. This DNA damage activates a signaling cascade that leads to the phosphorylation and activation of p53. Activated p53 then transcriptionally upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.
Data Presentation
Table 1: Comparison of Macrolactonization Conditions for a this compound Analogue Precursor
| Reagent/Condition | Solvent | Temperature (°C) | Yield (%) | Reference |
| Yamaguchi | Toluene/THF | Room Temp | 45 | [3] |
| Corey-Nicolaou | Toluene | 90 | 30 | [3] |
| Mukaiyama | CH2Cl2 | Room Temp | 25 | [3] |
Table 2: Common Coupling Reagents for Peptide Fragment Synthesis
| Reagent | Additive | Key Features |
| HATU | - | High coupling efficiency, low racemization. |
| HBTU | HOBt | Good for standard and hindered couplings. |
| PyBOP | - | Effective for sterically hindered amino acids. |
| DIC/HOBt | HOBt | Cost-effective, good for routine couplings. |
Experimental Protocols
Protocol 1: General Procedure for Macrolactonization (Yamaguchi Conditions)
This protocol is adapted from the synthesis of a this compound analogue.[3][4]
-
Preparation of the Seco-Acid Solution: Dissolve the linear seco-acid precursor (1 equivalent) in anhydrous THF (to a final concentration of ~0.05 M).
-
Preparation of the Reagent Solution: In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) in anhydrous THF. Add triethylamine (1.5 equivalents) and stir for 30 minutes at room temperature.
-
Cyclization: Add the seco-acid solution dropwise to the reagent solution over a period of 6-8 hours using a syringe pump.
-
DMAP Addition: After the addition is complete, add a solution of 4-(dimethylamino)pyridine (DMAP) (4 equivalents) in anhydrous toluene to the reaction mixture. The final concentration of the seco-acid should be approximately 0.001 M.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired macrolactone.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a this compound Fragment
This is a general protocol for the synthesis of a peptide fragment on a solid support.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, methanol, and dichloromethane.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HATU (2.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF, methanol, and dichloromethane.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage: After the final amino acid is coupled, cleave the peptide from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase HPLC.
Mandatory Visualization
Caption: A simplified workflow for the convergent total synthesis of this compound.
Caption: The mechanism of action of this compound as an HDAC inhibitor.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Macrolactamization versus macrolactonization: total synthesis of FK228, the depsipeptide histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of a this compound analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Depsidomycin Analysis
Disclaimer: Following extensive searches for validated High-Performance Liquid Chromatography (HPLC) methods specifically for Depsidomycin analysis, no detailed, publicly available protocols were identified. The information provided herein is based on general principles for troubleshooting the analysis of similar compounds, such as cyclic depsipeptides, and is intended to serve as a foundational guide. For precise method development, it is essential to use internal validation data.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing an HPLC method for this compound?
When initiating method development for a compound like this compound, a logical starting point is reverse-phase chromatography. A C18 column is a versatile first choice. The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent such as acetonitrile or methanol. Initial scouting runs using a gradient elution (e.g., 5% to 95% organic solvent) can help determine the approximate solvent concentration needed for elution.
Q2: What is a typical sample preparation procedure for a cyclic depsipeptide like this compound?
A standard sample preparation workflow involves:
-
Extraction: If this compound is in a complex matrix (e.g., fermentation broth, soil, or plant tissue), a liquid-liquid or solid-phase extraction (SPE) is necessary.[1] For cleaner samples, simple dissolution in an appropriate solvent is sufficient.
-
Dissolution: Dissolve the extracted or pure sample in a solvent that is compatible with the mobile phase. Ideally, use the mobile phase itself to dissolve the sample to prevent peak distortion.[2]
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column or tubing.[3]
Q3: How can I improve the stability of this compound in my sample solutions?
To maintain sample integrity:
-
Store stock and working solutions in a refrigerator (4°C) or freezer (-20°C) and protect them from light.[1][3]
-
Prepare fresh working solutions daily from a stock solution to ensure consistency.[3]
-
For analytes that may be unstable in aqueous solutions, adding a percentage of organic solvent like acetonitrile (e.g., 25% or more) can enhance stability, even during storage.[4]
Troubleshooting Guides
This section addresses common issues encountered during HPLC analysis.
Problem: Poor Peak Shape
Q4: My peaks are showing significant tailing. What are the common causes and solutions?
-
Cause: Secondary interactions between the analyte and the column's stationary phase, often due to exposed silanol groups.
-
Solution 1: Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of the analyte or the silanol groups. For acidic compounds, a lower pH is often beneficial.
-
Solution 2: Use a Guard Column: A guard column can help by trapping strongly retained compounds that might otherwise interact with the analytical column.[5]
-
Solution 3: Sample Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.
Q5: I am observing broad or wide peaks, leading to poor resolution. How can I fix this?
-
Cause 1: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.
-
Solution 1: Whenever possible, dissolve the sample in the initial mobile phase.[2][6]
-
Cause 2: Low Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.
-
Solution 2: Increase the flow rate. Be aware that this will also decrease retention time and may increase backpressure.[6]
-
Cause 3: Column Contamination or Aging: Over time, columns can become contaminated or the stationary phase can degrade.
-
Solution 3: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7]
Q6: Why are my peaks splitting or showing shoulders?
-
Cause 1: Incompatible Injection Solvent: Using a sample solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column inlet, leading to split peaks.[2]
-
Solution 1: Ensure the sample solvent is fully miscible with the mobile phase.
-
Cause 2: Column Void or Contamination: A void at the head of the column or particulate contamination can create alternative flow paths for the sample.
-
Solution 2: First, try back-flushing the column. If this doesn't resolve the issue, replacing the column is the next step.
-
Cause 3: Co-eluting Impurity: A shoulder on a peak often indicates the presence of a closely related impurity that is not fully resolved.
-
Solution 3: Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve separation.
Problem: Unstable Baseline
Q7: My baseline is noisy. What should I check?
-
Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of sharp, spiking noise.
-
Solution 1: Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air.[7]
-
Cause 2: Contaminated Mobile Phase: Using low-quality solvents or contaminated reagents can result in a noisy baseline.[8]
-
Solution 2: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and reagents.[8]
-
Cause 3: Leaks: Leaks in pump seals or fittings can cause pressure fluctuations that manifest as a noisy baseline.
-
Solution 3: Inspect the system for any signs of leaks and tighten or replace fittings and seals as needed.[6][7]
Q8: What causes the baseline to drift up or down?
-
Cause 1: Column Temperature Fluctuation: Inconsistent column temperature can cause retention times to shift, leading to a drifting baseline, especially during long runs.
-
Solution 1: Use a column oven to maintain a stable temperature.[6][7]
-
Cause 2: Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before starting a run, the baseline may drift as the column chemistry settles.
-
Solution 2: Increase the column equilibration time between injections.[7]
-
Cause 3: Contamination Buildup: Contaminants from previous injections slowly eluting from the column can cause the baseline to drift, particularly during a gradient run.
-
Solution 3: Flush the column with a strong solvent between runs.
Quantitative Data Summary
Since specific methods for this compound are not available, the following table provides example starting parameters for method development based on the analysis of other cyclic peptides.
| Parameter | Condition 1 (Screening) | Condition 2 (Refinement) | Condition 3 (Alternative) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C8, 150 mm x 4.6 mm, 3.5 µm | Phenyl, 150 mm x 4.6 mm, 5 µm[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.2 | 0.2% Sulfuric Acid in Water[10] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Gradient: 10-90% B over 20 min | Isocratic: 45% B | Isocratic: 45% B[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min[10] |
| Column Temp. | 30°C | 40°C | Ambient |
| Detection (UV) | 210-230 nm | 221 nm[11] | 200 nm[10] |
| Injection Vol. | 10 µL | 20 µL | 20 µL |
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Method for this compound Analysis
This protocol provides a generalized starting point for analyzing this compound.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas for 30 minutes in an ultrasonic bath.[3]
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase (e.g., 50:50 A:B) to create calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Store stock solutions at -20°C.[3]
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.22 µm nylon syringe filter into an HPLC vial.[3]
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-27 min: 10% B (re-equilibration)
-
-
-
System Suitability:
-
Before running samples, inject a standard solution (e.g., 10 µg/mL) five times.
-
Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should typically be less than 2%.
-
Evaluate theoretical plates and peak tailing to ensure the column is performing efficiently.
-
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for unstable retention times.
References
- 1. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC 疑難排解指南 [sigmaaldrich.com]
- 3. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. phenomenex.com [phenomenex.com]
- 9. japsonline.com [japsonline.com]
- 10. HPLC Determination of Daptomycin on Primesep 100 column | SIELC Technologies [sielc.com]
- 11. Development, Optimization, and Validation of a Green and Stability-Indicating HPLC Method for Determination of Daptomycin in Lyophilized Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cytotoxicity of Depsidomycin in cell lines
This guide is intended for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor Depsidomycin (also known as Romidepsin or FK228). It provides troubleshooting advice and frequently asked questions (FAQs) to address the cytotoxic effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's cytotoxicity?
A1: this compound is a potent inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2. By inhibiting these enzymes, it prevents the removal of acetyl groups from histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that are normally silenced in cancer cells. The cytotoxic effects stem from the altered expression of these genes, which can induce apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] this compound's effects are not limited to histones; it also increases the acetylation of non-histone proteins like the p53 tumor suppressor, enhancing their activity.[1][3]
Q2: Why am I observing high levels of cell death even at low concentrations of this compound?
A2: Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit vastly different sensitivities to HDAC inhibitors.[4] Hematological cancer cell lines, for instance, are often more sensitive than some solid tumor lines.
-
Incorrect Concentration: Ensure your stock solution concentration is accurate and that serial dilutions are performed correctly. Small errors in initial dilutions can lead to significant concentration changes in the final assay.
-
Solvent Toxicity: If using a solvent like DMSO, ensure the final concentration in your cell culture medium is non-toxic to your specific cell line (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Cell Density: Low cell density at the time of treatment can make cells more susceptible to drug-induced toxicity. It is crucial to optimize cell seeding density for your specific assay.
Q3: How can I reduce the general cytotoxicity of this compound while preserving its anti-cancer effects?
A3: Mitigating off-target or excessive cytotoxicity is a key challenge. Consider the following strategies:
-
Combination Therapy: Using this compound in combination with other anti-cancer agents may allow you to use a lower, less toxic concentration of this compound while achieving a synergistic effect.[5][6] For example, combining it with proteasome inhibitors or agents that enhance mitochondrial injury can increase efficacy.[5]
-
Pulsed Exposure: Instead of continuous exposure, treating cells with the drug for a shorter period (e.g., 4-8 hours) followed by a drug-free recovery period may reduce overall toxicity while still inducing the desired epigenetic changes.
-
Selective Targeting: While this compound is a pan-HDAC inhibitor, research into more selective inhibitors suggests that targeting specific HDACs (like HDAC3) may be key to cytotoxicity in some cancers, while inhibiting others (like HDAC1/2) primarily causes cell cycle arrest.[7] Understanding the specific HDAC dependencies of your cell line can guide strategy.
Q4: My cytotoxicity assay results are inconsistent. What are the common pitfalls?
A4: Inconsistency in cytotoxicity assays often stems from experimental variables.
-
Assay Type: Metabolic assays (like MTT or AlamarBlue) measure cell viability, which is a composite of cell death and metabolic impairment. If your compound affects cellular metabolism, these assays can be misleading.[8] Consider using a direct cytotoxicity assay that measures membrane integrity (like LDH release or a cell-impermeable DNA dye) to confirm results.[9]
-
Reagent Quality: Ensure media, serum, and assay reagents are not expired and have been stored correctly.
-
Edge Effects: In multi-well plates (e.g., 96-well), wells on the outer edges are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Confluence: Do not let cells become over-confluent before or during the experiment, as this can lead to cell death independent of the drug treatment. Passaging cells when they are in the late logarithmic growth phase (around 80% confluence) is recommended.
Quantitative Data: this compound (Romidepsin) IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the duration of the assay. The following table summarizes representative IC50 values for other HDAC inhibitors, as specific data for this compound is limited in the provided search results. This illustrates the range of sensitivities across different cancer types.
| HDAC Inhibitor | Cell Line | Cancer Type | IC50 Value |
| Nafamostat | HCT116 | Colon Carcinoma | 0.07 µM |
| Camostat | HCT116 | Colon Carcinoma | 0.60 µM |
| Vorinostat | HCT116 | Colon Carcinoma | 0.67 µM |
| Resveratrol | HCT116 | Colon Carcinoma | 2.66 µM |
| Compound 5g | - | (HDAC1 Enzyme Assay) | 104 nM |
| SAHA | - | (HDAC1 Enzyme Assay) | 140 nM |
Data compiled from multiple sources demonstrating the range of potencies for various HDAC inhibitors.[10][11]
Experimental Protocols
Protocol: Cell Viability Assessment using AlamarBlue
This protocol provides a method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound (Romidepsin)
-
Vehicle (e.g., sterile DMSO)
-
96-well clear-bottom, black-walled plates
-
AlamarBlue™ HS Cell Viability Reagent
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create 2X working concentrations of the desired final concentrations.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration. Include "vehicle-only" control wells (containing the highest concentration of DMSO used) and "medium-only" blank wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
AlamarBlue Addition: Add 20 µL of AlamarBlue™ reagent to each well (including blanks).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized based on the metabolic activity of the cell line.
-
Measurement: Read the fluorescence on a plate reader.
-
Data Analysis:
-
Subtract the average fluorescence of the "medium-only" blanks from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-only control wells (% Viability).
-
Plot % Viability against the logarithm of this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol: Cell-Based HDAC Activity Assay
This protocol measures the ability of this compound to inhibit HDAC enzymes within intact cells.
Materials:
-
Cell line of interest
-
HDAC Cell-Based Activity Assay Kit (e.g., from Cayman Chemical or similar) containing a cell-permeable fluorogenic HDAC substrate, developer, and a known inhibitor like Trichostatin A (TSA).[12]
-
This compound and vehicle (DMSO)
-
96-well white or black plates
-
Luminescence or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the viability protocol and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells. Include positive control wells (treated with TSA) and negative control wells (vehicle only).
-
Pre-incubation: Incubate the cells with the compounds for a specified time (e.g., 45 minutes to 4 hours) at 37°C to allow for drug uptake and target engagement.
-
Substrate Addition: Add the cell-permeable, fluorogenic HDAC substrate to all wells according to the kit manufacturer's instructions.
-
Incubation with Substrate: Incubate for the time recommended by the manufacturer (e.g., 30 minutes) to allow cellular HDACs to deacetylate the substrate.
-
Lysis and Development: Add the developer/lysis reagent to each well. This reagent stops the enzymatic reaction and generates a fluorescent or luminescent signal from the deacetylated substrate.[12]
-
Signal Measurement: After a brief incubation at room temperature, measure the signal on a plate reader using the appropriate wavelengths.
-
Data Analysis:
-
Normalize the data where the vehicle-only control represents 100% HDAC activity and the TSA-treated control represents 0% activity.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition against the log of the drug concentration to determine the IC50 value.
-
Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of Action for this compound-induced cytotoxicity.
Caption: Standard experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-specific cytotoxicity and type of cell death induced by peplomycin in oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC inhibitors enhance the lethality of low dose salinomycin in parental and stem-like GBM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitors through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Mitigating Off-Target Effects of Romidepsin (Depsidomycin)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Romidepsin (also known as Depsipeptide or FK228) in experimental settings. Romidepsin is a potent histone deacetylase (HDAC) inhibitor with primary activity against Class I HDACs.[1][2][3][4][5] Understanding and controlling for its off-target effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Romidepsin?
A1: Romidepsin is a prodrug that becomes active inside the cell.[6][7] Its active form contains a thiol group that chelates the zinc ion in the active site of Class I and some Class II HDAC enzymes, thereby inhibiting their deacetylase activity.[7] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[5][6][8][9]
Q2: What are the known on-target and off-target effects of Romidepsin?
A2: The primary on-target effect of Romidepsin is the inhibition of HDAC1 and HDAC2.[2] Off-target effects can arise from the inhibition of other HDAC isoforms (e.g., HDAC4, HDAC6) at higher concentrations, as well as the acetylation of non-histone proteins, which can modulate various cellular pathways independent of gene expression.[1][4][10] Clinically observed side effects such as fatigue, nausea, and hematological changes can be considered manifestations of off-target effects in a research context.[9][10][11][12]
Q3: How can I confirm that Romidepsin is active in my experimental system?
A3: The most direct way to confirm Romidepsin's activity is to measure the acetylation of its primary targets. An increase in the acetylation of histone H3 at lysine 9 (H3K9ac) is a reliable biomarker of Romidepsin's on-target activity.[13] This can be assessed by Western blot analysis.
Q4: At what concentration should I use Romidepsin to maximize on-target effects and minimize off-target effects?
A4: The optimal concentration of Romidepsin is cell-type dependent and should be determined empirically. It is recommended to perform a dose-response curve and use the lowest concentration that elicits the desired on-target effect (e.g., increased histone acetylation or desired phenotype) with minimal toxicity. IC50 values for cell viability can range from the low nanomolar to micromolar range depending on the cell line and duration of exposure.[13][14][15]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | Romidepsin concentration is too high, leading to significant off-target effects. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with concentrations in the low nanomolar range.[13][14][15] Use the lowest effective concentration for your experiments. |
| Cell line is particularly sensitive to HDAC inhibition. | Consider using a less sensitive cell line if appropriate for your research question. Ensure appropriate negative controls (vehicle-treated) are included. | |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. | |
| Inconsistent or no observable on-target effect (e.g., no change in histone acetylation) | Romidepsin has degraded. | Prepare fresh stock solutions of Romidepsin and store them appropriately, protected from light. |
| Incorrect protein extraction or Western blot procedure. | Ensure your protein extraction protocol is suitable for histones and that your antibodies for acetylated histones are validated and used at the correct dilution.[16][17][18][19] | |
| Insufficient incubation time. | Increase the incubation time with Romidepsin. A time-course experiment (e.g., 6, 24, 48 hours) can determine the optimal duration.[17] | |
| Results are not reproducible | Inconsistent experimental conditions. | Standardize all experimental parameters, including cell seeding density, passage number, and treatment conditions. |
| Variability in Romidepsin stock solution. | Prepare a large batch of Romidepsin stock solution to be used across all related experiments to minimize variability. | |
| Difficulty distinguishing on-target from off-target effects | Pleiotropic effects of HDAC inhibition. | Use a multi-faceted approach. Complement your Romidepsin experiments with more specific genetic approaches like siRNA or CRISPR-mediated knockdown of specific HDACs. |
| Lack of specific controls. | Include a structurally distinct HDAC inhibitor with a different selectivity profile to see if the observed phenotype is specific to Romidepsin. |
Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50) of Romidepsin Against Various HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 36 |
| HDAC2 | 47 |
| HDAC4 | 510 |
| HDAC6 | 1400 |
Data compiled from MedchemExpress.[1][4]
Table 2: Comparison of IC50 Values of Romidepsin and Other Common HDAC Inhibitors
| Compound | Class I (HDAC1) IC50 (nM) | Class I (HDAC2) IC50 (nM) | Class I (HDAC3) IC50 (nM) | Class IIb (HDAC6) IC50 (nM) |
| Romidepsin | 36 | 47 | - | 1400 |
| Vorinostat (SAHA) | - | - | - | - |
| Panobinostat | - | - | - | - |
| Entinostat | - | - | - | - |
| Tubastatin A | - | - | - | ~20,000-60,000 |
Note: Comprehensive, directly comparable IC50 data across all inhibitors from a single source is limited. The provided data for Romidepsin and Tubastatin A are from distinct sources.[1][4][13] Researchers should consult specific product datasheets for detailed information.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTS Assay
This protocol is adapted from established methods to determine the cytotoxic effects of Romidepsin.[20]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Romidepsin (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µl of CellTiter 96 AQueous One Solution Reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Histone H3 Acetylation
This protocol provides a method to confirm the on-target activity of Romidepsin by measuring H3K9 acetylation.[16][17][18][19][21]
-
Cell Lysis: After treatment with Romidepsin, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-Histone H3 (e.g., anti-H3K9ac) and a loading control (e.g., anti-Total Histone H3 or anti-beta-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the acetyl-H3 signal to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Frontiers | Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is Romidepsin used for? [synapse.patsnap.com]
- 9. HealthTree Foundation for Peripheral T-Cell Lymphoma, romidepsin Treatment Details [healthtree.org]
- 10. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. clfoundation.org [clfoundation.org]
- 13. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Histone Deacetylase Inhibitor Romidepsin Spares Normal Tissues While Acting as an Effective Radiosensitizer in Bladder Tumors in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cell culture and cell viability assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Immunomodulatory Targets of Depsidomycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Depsidomycin (Romidepsin), a potent histone deacetylase (HDAC) inhibitor, with other relevant HDAC inhibitors. The information presented is supported by experimental data to aid in the validation of its immunomodulatory targets.
Executive Summary
This compound, a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2, has demonstrated significant immunomodulatory properties. These effects stem from its ability to alter gene expression in both immune and cancer cells through the acetylation of histones and other non-histone proteins. This guide delves into the specific effects of this compound on key immune cell populations and cytokine production, offering a comparative analysis with other HDAC inhibitors such as the pan-HDAC inhibitors Vorinostat and Panobinostat, and the Class I-specific inhibitor Entinostat. The presented data highlights this compound's distinct profile in modulating immune responses, providing a valuable resource for researchers investigating its therapeutic potential.
Comparative Analysis of Immunomodulatory Effects
The immunomodulatory activity of this compound and other HDAC inhibitors is multifaceted, impacting various components of the innate and adaptive immune systems. The following tables summarize key quantitative data from comparative studies.
Effects on Immune Cell Populations
| Target Cell Population | This compound (Romidepsin) | Vorinostat (Pan-HDACi) | Entinostat (Class I HDACi) | Panobinostat (Pan-HDACi) | Key Findings & Citations |
| Regulatory T Cells (Tregs) | ↑ Induction | ↑ Induction | ↓ Suppression | ↑ Induction | This compound and Vorinostat have been shown to increase the number and suppressive function of Tregs. In contrast, Entinostat has been reported to decrease Treg function, in part by inhibiting STAT3 signaling.[1][2] |
| Natural Killer (NK) Cells | ↓ Cytotoxicity | ↓ Cytotoxicity | - | - | Both this compound and Vorinostat have been observed to suppress the cytotoxic activity of NK cells.[3] |
| Dendritic Cells (DCs) | ↓ Activation & IL-12 Production | ↓ Activation & IL-12 Production | - | - | This compound and Vorinostat can inhibit the activation of dendritic cells and their production of the pro-inflammatory cytokine IL-12.[3] |
Effects on Cytokine Production in Cutaneous T-Cell Lymphoma (CTCL) Cells
| Cytokine | This compound (Romidepsin) | Vorinostat | Key Findings & Citations |
| Interleukin-10 (IL-10) | ↓↓↓ (Strongly down-regulated) | ↓↓↓ (Strongly down-regulated) | Both inhibitors significantly reduce the expression of the immunosuppressive cytokine IL-10 at both the RNA and protein levels.[4][5] |
| Interferon-gamma (IFNγ) | ↑ (Increased expression) | ↑ (Increased expression) | Both inhibitors lead to an increase in the expression of the pro-inflammatory cytokine IFNγ.[4][5] |
| Interleukin-2 (IL-2) | ↓ (Decreased expression) | ↓ (Decreased expression) | Expression of the T-cell growth factor IL-2 is reduced by both inhibitors.[4][5] |
| Interleukin-4 (IL-4) | ↓ (Decreased expression) | ↓ (Decreased expression) | The Th2 cytokine IL-4 shows decreased expression in the presence of both inhibitors.[4][5] |
Note: The relative changes are indicated by arrows (↑ increase, ↓ decrease), with the number of arrows representing the magnitude of the effect where discernible from the source material.
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by influencing key signaling pathways that regulate immune cell function and cytokine gene expression.
Caption: this compound's immunomodulatory signaling cascade.
Experimental Workflows and Protocols
Accurate validation of this compound's immunomodulatory targets relies on robust experimental methodologies. Below are outlines of key experimental workflows and protocols.
Experimental Workflow: Validating Treg Modulatory Effects
Caption: Workflow for validating Treg modulation by this compound.
Key Experimental Protocols
1. Regulatory T Cell (Treg) Suppression Assay
This assay assesses the functional capacity of Tregs to suppress the proliferation of responder T cells.
-
Cell Isolation:
-
Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Further isolate CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff).
-
-
Cell Labeling:
-
Label Teff cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
-
-
Co-culture:
-
Co-culture CFSE-labeled Teff cells with isolated Tregs at different ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies to induce Teff cell proliferation.
-
Include control wells with stimulated Teff cells alone.
-
-
Treatment:
-
Add this compound or other HDAC inhibitors to the co-cultures at desired concentrations.
-
-
Analysis:
-
After a 3-5 day incubation period, analyze the proliferation of Teff cells by flow cytometry. The dilution of the CFSE dye corresponds to cell division.
-
Calculate the percentage of suppression exerted by the Tregs in the presence and absence of the inhibitors.
-
2. Flow Cytometry for Immune Cell Phenotyping
This technique is used to identify and quantify different immune cell populations based on the expression of specific cell surface and intracellular markers.
-
Cell Preparation:
-
Obtain single-cell suspensions of PBMCs or other relevant tissues.
-
-
Staining:
-
Incubate cells with a cocktail of fluorescently-labeled antibodies specific for markers of interest (e.g., CD4, CD8, CD25 for T cells; CD11c for dendritic cells; CD56 for NK cells).
-
For intracellular markers like FoxP3 (for Tregs) or cytokines, a fixation and permeabilization step is required before staining.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer, which measures the fluorescence intensity of individual cells.
-
-
Data Analysis:
-
Use flow cytometry analysis software to "gate" on specific cell populations based on their marker expression and quantify their percentages.
-
3. Cytokine Quantification
Enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays are commonly used to measure the concentration of cytokines in cell culture supernatants or plasma.
-
Sample Collection:
-
Collect supernatants from cell cultures treated with this compound or other HDAC inhibitors.
-
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add samples and standards to the wells.
-
Add a detection antibody conjugated to an enzyme.
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.
-
-
Multiplex Bead Array:
-
This method allows for the simultaneous measurement of multiple cytokines in a single sample using beads coated with different capture antibodies. The analysis is typically performed on a specialized flow cytometer.
-
Conclusion
This compound demonstrates a distinct immunomodulatory profile characterized by the induction of regulatory T cells, suppression of NK cell and dendritic cell function, and a significant impact on cytokine production, notably the strong downregulation of IL-10 and upregulation of IFNγ. These effects are mediated through the inhibition of HDAC1 and HDAC2 and the subsequent modulation of key signaling pathways, including STAT3 and NF-κB. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to further validate the immunomodulatory targets of this compound and explore its therapeutic potential in various disease contexts.
References
- 1. Etinostat blocks Treg activity via FOXP3 suppression | Cancer Biology [blogs.shu.edu]
- 2. Class I histone deacetylase inhibitor entinostat suppresses regulatory T cells and enhances immunotherapies in renal and prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor, romidepsin, suppresses cellular immune functions of cutaneous T cell lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Depsidomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Depsidomycin, a cyclic depsipeptide antibiotic, represents a promising scaffold for the development of novel anti-infective agents. Understanding the relationship between its chemical structure and biological activity is paramount for designing analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structural determinants of activity in this compound and its analogs, supported by available experimental data and detailed methodologies.
Quantitative Analysis of this compound Analog Activity
The exploration of this compound's structure-activity relationship (SAR) is an emerging field. While extensive libraries of analogs have yet to be published, initial studies provide valuable insights. A key modification has been the substitution of the 1,2-piperazine-3-carboxylic acid residue with proline. The resulting analog has demonstrated notable activity against Mycobacterium tuberculosis (MTB).
| Compound | Modification | Target Organism | MIC (μg/mL)[1] |
| This compound Analog 1 | Substitution of 1,2-piperazine-3-carboxylic acid with proline | M. tuberculosis H37Rv | 4 |
| MDR clinical strains of MTB | 16 | ||
| Linear Precursor of Analog 1 | - | M. tuberculosis H37Rv | 4 |
| MDR clinical strains of MTB | 16 |
This initial data suggests that the macrocyclic structure may not be strictly essential for the anti-tubercular activity of this particular analog, as the linear precursor exhibited identical minimum inhibitory concentrations (MICs).[1]
Comparative SAR with Structurally Related Depsipeptides
To broaden our understanding, we can draw parallels with the SAR of other antimicrobial cyclic depsipeptides, such as Globomycin.
Globomycin Analogs: Key Structural Features
Globomycin and its analogs have been studied more extensively, revealing critical structural motifs for their antibacterial activity, primarily against Gram-negative bacteria.
| Analog Type | Modification | Impact on Activity |
| Side Chain Length Variants | Increasing the length of the N-terminal fatty acid side chain | Significantly influences activity, with longer chains generally showing increased potency.[2] |
| Core Modifications | Modification of the macrocyclic core | Generally leads to weak or no activity.[2] |
| Hydroxyl Group Variants | Removal or alteration of the hydroxyl group in the L-Serine residue | Essential for antimicrobial activity.[2] |
These findings from Globomycin highlight the sensitivity of depsipeptide antibiotics to subtle structural changes and underscore the importance of the lipid tail and core integrity for maintaining biological function.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of depsipeptide antibiotic analogs.
Synthesis of this compound Analog 1
The total synthesis of the this compound analog where 1,2-piperazine-3-carboxylic acid was substituted with proline was achieved through a convergent solid-phase peptide synthesis (SPPS) and macrolactonization strategy.[1]
Workflow for the Synthesis of this compound Analog 1
Caption: Synthetic workflow for this compound analog 1.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanism of Action: Insights from Related Depsipeptides
While the precise molecular target of this compound is not yet fully elucidated, the mechanisms of action of related depsipeptides provide valuable clues. Many antimicrobial depsipeptides, particularly lipopeptides, target the bacterial cell membrane.
Proposed Mechanism of Action for Antimicrobial Depsipeptides
Caption: Hypothetical mechanism of action for this compound analogs.
This generalized pathway, often calcium-dependent, involves the binding of the depsipeptide to the bacterial cell membrane, leading to membrane permeabilization, disruption of ion gradients, and ultimately, cell death. It is important to note that some depsipeptides have more specific targets; for instance, friulimicin interacts with bactoprenol phosphate, a lipid carrier involved in cell wall synthesis. Further research is required to pinpoint the specific molecular interactions of this compound and its analogs.
Conclusion and Future Directions
The initial data on a proline-substituted this compound analog demonstrates promising anti-tubercular activity. The structure-activity relationships of related depsipeptides like Globomycin suggest that modifications to the fatty acid side chain and the integrity of the macrocyclic core are critical for antibacterial potency. Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound analogs to build a comprehensive SAR profile. This will involve modifications at various positions of the peptide core, alterations in the length and branching of the lipid tail, and exploration of different macrocycle ring sizes. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of antibiotics.
References
comparing the in vivo efficacy of Depsidomycin and vancomycin
An in-depth comparison of the in vivo efficacy of Depsidomycin and vancomycin cannot be provided at this time. Extensive searches for experimental data on the in vivo performance of this compound did not yield any publicly available studies. Consequently, a direct comparison with vancomycin, supported by the required experimental data, is not feasible.
However, a robust body of literature exists comparing the in vivo efficacy of daptomycin and vancomycin, particularly in the context of challenging Gram-positive infections such as those caused by methicillin-resistant Staphylococcus aureus (MRSA). Both are clinically significant antibiotics used for similar indications, making their comparison highly relevant for researchers, scientists, and drug development professionals.
We propose to pivot this guide to a detailed comparison of the in vivo efficacy of Daptomycin vs. Vancomycin . This will allow for a comprehensive analysis based on available scientific evidence, adhering to all the core requirements of your request, including data presentation, detailed experimental protocols, and visualizations of mechanisms of action and experimental workflows.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
